molecular formula C7H7IO B148288 4-Iodo-3-methylphenol CAS No. 133921-27-4

4-Iodo-3-methylphenol

Cat. No.: B148288
CAS No.: 133921-27-4
M. Wt: 234.03 g/mol
InChI Key: IYKHMSCHNOEGSE-UHFFFAOYSA-N
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Description

4-Iodo-3-methylphenol is a useful research compound. Its molecular formula is C7H7IO and its molecular weight is 234.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHMSCHNOEGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439641
Record name 4-iodo-3-methyl-phenol
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Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133921-27-4
Record name 4-Iodo-3-methylphenol
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Record name 4-iodo-3-methyl-phenol
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Record name 4-iodo-3-methylphenol
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Foundational & Exploratory

Spectroscopic Profile of 4-Iodo-3-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-3-methylphenol, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data for a solid phenolic compound are also provided, ensuring reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented here is based on computational predictions, providing a reliable estimation for spectral analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.0d1HAr-H
~6.8s1HAr-H
~5.0s1HOH
~2.4s3HCH₃

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~155C-OH
~140C-I
~138Ar-C
~130Ar-CH
~120Ar-CH
~115Ar-CH
~90C-CH₃
~20CH₃

Note: These are estimated chemical shifts. Actual values may differ.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3550-3200Strong, BroadO-H Stretch (Phenolic)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (CH₃)
1600-1450Medium-StrongAromatic C=C Bending
1300-1000StrongC-O Stretch (Phenolic)
~800-600Medium-StrongC-I Stretch
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
234High[M]⁺ (Molecular Ion)
219Moderate[M-CH₃]⁺
107High[M-I]⁺
79Moderate[C₆H₅O]⁺
77Moderate[C₆H₅]⁺

Note: Fragmentation patterns are predicted based on common pathways for iodinated and phenolic compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound.

Methodology:

  • Sample Preparation:

    • Finely powder a small amount (10-20 mg) of this compound using an agate mortar and pestle.

    • Carefully pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly and evenly to the specified height for the probe.

  • Instrument Setup:

    • Insert the rotor into the solid-state NMR probe.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Set the magic angle to 54.74° precisely.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional ¹H spectrum using a simple pulse-acquire sequence. Due to the presence of strong homonuclear dipolar couplings in solids, high-power decoupling or fast magic-angle spinning (MAS) is crucial for obtaining high-resolution spectra.

    • ¹³C NMR: Employ a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the sensitivity of the ¹³C signal.[1] This technique transfers magnetization from the abundant protons to the less abundant carbon-13 nuclei. High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the chemical shifts using an external standard (e.g., adamantane for ¹³C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

    • Place a small amount of the powdered this compound onto the center of the ATR crystal.[2]

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Data Acquisition:

    • Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.[2]

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS) (Electron Ionization - EI)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.[3]

    • Load a small amount of the crystalline or powdered this compound into a capillary tube and place it on the tip of the probe.

  • Instrument Setup:

    • Insert the probe into the ion source of the mass spectrometer.[4]

    • The ion source is maintained under a high vacuum.[5]

    • Set the electron energy to 70 eV, a standard for generating reproducible fragmentation patterns.[4]

  • Data Acquisition:

    • Gently heat the probe to volatilize the sample into the gas phase within the ion source.[6]

    • The gaseous molecules are then bombarded by the electron beam, causing ionization and fragmentation.[5]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Sample (e.g., this compound) Preparation Grinding/Dissolving Sample->Preparation NMR NMR Spectroscopy Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation/ Confirmation Interpretation->Structure

Caption: Workflow of Spectroscopic Analysis.

References

4-Iodo-3-methylphenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-3-methylphenol, a halogenated derivative of cresol. Due to the limited availability of data specific to this compound, this document summarizes its fundamental chemical properties, a detailed synthesis protocol, and contextual information based on related iodinated phenols. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry, organic synthesis, and materials science. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis is provided.

Chemical and Physical Properties

This compound, also known as 4-iodo-m-cresol, is an aromatic organic compound.[1] Its core structure consists of a phenol ring substituted with an iodine atom and a methyl group. The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted values due to the limited experimental data available for this specific molecule.

PropertyValueSource
CAS Number 133921-27-4
Molecular Formula C₇H₇IO[2]
Molecular Weight 234.03 g/mol [2]
Appearance Off-white to light brown solid (Predicted)[2]
Boiling Point 276.7 ± 28.0 °C (Predicted)[2]
Density 1.854 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.46 ± 0.18 (Predicted)[2]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a diazotization reaction of 4-Amino-3-methylphenol, followed by a Sandmeyer-type reaction with potassium iodide.[2]

Experimental Protocol

This protocol is based on a documented synthesis procedure.[2]

Materials:

  • 4-Amino-3-methylphenol

  • Tetrahydrofuran (THF)

  • 3M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Hexane

  • Silica Gel (230-400 mesh)

Procedure:

  • Dissolve 10 g (81 mmol) of 4-Amino-3-methylphenol in 45 mL of THF in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • While stirring, slowly add 35 mL of 3M HCl to the reaction mixture.

  • Subsequently, add 6.1 g (89 mmol) of NaNO₂ to the mixture and continue the reaction for 10 minutes at 0°C.

  • In a separate vessel, prepare a solution of 53.89 g (166 mmol) of potassium iodide in 140 mL of water.

  • Slowly add the aqueous potassium iodide solution dropwise to the reaction mixture, maintaining the temperature at 0°C. Continue stirring for an additional 15 minutes.

  • Upon completion of the reaction, extract the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with water and brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 10% Ethyl Acetate in hexane solution as the eluent to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 4-Amino-3-methylphenol in THF B Add 3M HCl and NaNO₂ at 0°C A->B Reaction C Diazonium Salt Intermediate B->C Formation D Add aq. Potassium Iodide C->D Reaction E This compound D->E Formation F Extraction with EtOAc E->F G Washing (Water & Brine) F->G H Column Chromatography G->H I Pure this compound H->I

A flowchart illustrating the synthesis of this compound.

Biological Activity and Potential Applications

Halogenated phenols, in general, are known to exhibit a range of biological activities, including antimicrobial and antiseptic properties.[3] For instance, the related compound 4-chloro-3-methylphenol is used as a disinfectant and preservative.[3][4] Iodinated phenolic compounds have also been investigated for their antibacterial and anti-virulence properties.[5]

Given its structure, this compound could potentially serve as a key intermediate in the synthesis of more complex molecules with therapeutic applications. The iodo-substituent can be readily displaced or used in cross-coupling reactions, making it a versatile building block in medicinal chemistry. Derivatives of other substituted phenols have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[6][7]

Analytical Methods

The analysis of this compound would likely employ standard analytical techniques used for other phenolic compounds.

High-Performance Liquid Chromatography (HPLC): This would be a primary method for assessing purity and for quantification. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a small amount of acid like formic acid to improve peak shape, would be a typical starting point.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the phenolic hydroxyl group, for example, through silylation, might be necessary to improve volatility and thermal stability. This technique would be useful for identification and quantification, especially in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation of the synthesized compound.

Future Directions

The limited data available for this compound highlights a significant gap in the scientific literature. Future research could focus on several key areas:

  • Biological Screening: A thorough evaluation of its antimicrobial, antifungal, and cytotoxic properties would be a valuable first step in characterizing its biological activity.

  • Medicinal Chemistry: Its potential as a scaffold or intermediate for the synthesis of novel therapeutic agents should be explored.

  • Material Science: The incorporation of this iodinated phenol into polymers or other materials could impart unique properties.

Conclusion

This compound is a readily synthesizable compound with potential applications in various scientific fields. While specific data on its biological activity and applications are currently lacking, its structural similarity to other biologically active phenols suggests that it is a promising candidate for further investigation. This guide provides a foundational understanding of its properties and synthesis, which should facilitate future research into this intriguing molecule.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Iodo-3-methylphenol. The document details its physical and chemical properties, explores its reactivity in key synthetic transformations, and discusses its stability under various conditions. Detailed experimental protocols for its synthesis and participation in palladium-catalyzed cross-coupling reactions are provided. Furthermore, this guide outlines standard methodologies for assessing its thermal and photochemical stability. While direct involvement in specific signaling pathways is not extensively documented, the potential for substituted phenols to play roles in biological systems is also briefly discussed.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis, particularly as a versatile building block in the construction of more complex molecular architectures. Its utility stems from the presence of three key functional groups: a hydroxyl group, a methyl group, and an iodine atom on the phenolic ring. These features allow for a range of chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the reactivity and stability of this compound is crucial for its effective application in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇IO[1]
Molecular Weight 234.03 g/mol [1]
Appearance Off-white to light brown solid[2]
Boiling Point 276.7 ± 28.0 °C (Predicted)[2]
Density 1.854 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.46 ± 0.18 (Predicted)[2]
Storage Temperature Room Temperature, Keep in a dark place, Sealed in dry[2]

Reactivity

The reactivity of this compound is dominated by the interplay of its hydroxyl, methyl, and iodo substituents on the aromatic ring. The electron-donating hydroxyl and methyl groups activate the ring towards electrophilic substitution, while the iodo group serves as an excellent leaving group in various cross-coupling reactions.

Synthesis of this compound

A common route to synthesize this compound involves the diazotization of 4-Amino-3-methylphenol followed by a Sandmeyer-type reaction with potassium iodide.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Dissolution and Cooling: Dissolve 4-Amino-3-methylphenol (10 g, 81 mmol) in Tetrahydrofuran (THF, 45 mL) in a suitable reaction vessel. Cool the solution to 0°C using an ice bath.

  • Acidification and Diazotization: While stirring, slowly add 3M Hydrochloric acid (35 mL). Subsequently, add a solution of Sodium nitrite (6.1 g, 89 mmol) in water. Maintain the temperature at 0°C and continue stirring for 10 minutes to complete the diazotization.

  • Iodination: Prepare a solution of Potassium iodide (53.89 g, 166 mmol) in water (140 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C. Continue stirring for an additional 15 minutes.

  • Extraction and Purification: After the reaction is complete, extract the mixture with Ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a mixture of 10% Ethyl acetate in hexane as the eluent to afford pure this compound.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps cluster_product Final Product A 4-Amino-3-methylphenol D Diazotization at 0°C A->D B THF, HCl, NaNO₂ B->D C Potassium Iodide E Iodination (Sandmeyer Reaction) C->E D->E F Workup & Purification E->F G This compound F->G

Caption: Synthetic workflow for this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various organoboron reagents to generate biaryl and other coupled products.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Adapted from a general procedure for aryl iodides)[3]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as Potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand like Triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture to a temperature of 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L₂ Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be reacted with a variety of primary and secondary amines to produce N-aryl products.

Experimental Protocol: Buchwald-Hartwig Amination of this compound (Adapted from a general procedure for aryl iodides)[4][5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as Sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: Add a palladium precatalyst and a suitable phosphine ligand (e.g., a biarylphosphine ligand).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling, quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(NRR')L2 Ar-Pd(II)(NRR')L₂ Ar-Pd(II)(I)L2->Ar-Pd(II)(NRR')L2 Amine Coordination & Deprotonation (HNRR', Base) Ar-Pd(II)(NRR')L2->Pd(0)L2 Reductive Elimination Product Ar-NRR' Ar-Pd(II)(NRR')L2->Product Potential_Biological_Activity cluster_compound This compound cluster_screening Biological Evaluation cluster_pathways Potential Signaling Pathway Interactions A Substituted Phenol Structure B Biological Activity Screening A->B C Derivative Synthesis A->C D NF-κB Pathway B->D E MAPK Pathway B->E F PI3K/Akt Pathway B->F G Other Pathways B->G C->B

References

Potential Research Applications of 4-Iodo-3-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-methylphenol, a halogenated derivative of m-cresol, presents a versatile scaffold for chemical synthesis and exploration of biological activities. While direct research on this specific molecule is nascent, its structural motifs are present in a variety of bioactive compounds, suggesting a rich potential for future investigation. This technical guide consolidates the available information on this compound and explores its prospective research applications based on the activities of structurally related molecules. We provide its chemical and physical properties, a detailed synthesis protocol, and outline potential avenues for research in oncology, infectious diseases, and as a versatile intermediate in organic synthesis. This document aims to serve as a foundational resource for researchers interested in unlocking the potential of this intriguing molecule.

Introduction

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] Halogenation of these scaffolds can significantly modulate their physicochemical properties and biological activities. This compound, a simple iodinated phenol, represents an under-explored molecule with the potential to serve as a valuable building block in drug discovery and as a bioactive agent in its own right. Its structural similarity to intermediates used in the synthesis of complex biologically active molecules, such as certain anticancer agents, highlights its potential.[3] This guide will delve into the known characteristics of this compound and propose potential research applications based on the established activities of analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its use in chemical synthesis and for the design of biological assays.

PropertyValueReference
CAS Number 133921-27-4[4]
Molecular Formula C₇H₇IO[4]
Molecular Weight 234.03 g/mol [4]
Appearance Off-white to light brown solid[4]
Boiling Point 276.7±28.0 °C (Predicted)[4]
Density 1.854±0.06 g/cm³ (Predicted)[4]
pKa 9.46±0.18 (Predicted)[4]
Storage Keep in a dark place, sealed in dry, at room temperature.[4]

Synthesis of this compound

The synthesis of this compound can be achieved from 4-Amino-3-methylphenol via a diazotization-iodination reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 4-Amino-3-methylphenol

  • Tetrahydrofuran (THF)

  • 3M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Hexane

  • Silica gel (230-400 mesh)

Procedure:

  • Dissolve 10 g (81 mmol) of 4-Amino-3-methylphenol in 45 mL of THF in a suitable reaction vessel and cool the solution to 0°C in an ice bath.

  • While stirring, slowly add 35 mL of 3M HCl to the solution.

  • Add 6.1 g (89 mmol) of NaNO₂ to the reaction mixture and continue stirring at 0°C for 10 minutes.

  • Prepare a solution of 53.89 g (166 mmol) of potassium iodide in 140 mL of water.

  • Add the aqueous potassium iodide solution dropwise to the reaction mixture while maintaining the temperature at 0°C. Continue stirring for an additional 15 minutes.

  • Upon completion of the reaction, extract the mixture with EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (230-400 mesh) using a 10% EtOAc in hexane solution as the eluent to afford this compound.

Expected Yield: 9 g (47%)[4]

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product A 4-Amino-3-methylphenol D Diazotization at 0°C A->D B THF, 3M HCl, NaNO2 B->D C KI (aq) E Iodination at 0°C C->E D->E F Workup (EtOAc Extraction, Washes) E->F G Purification (Silica Gel Chromatography) F->G H This compound G->H

Figure 1: Synthetic workflow for this compound.

Potential Research Applications

Based on the known biological activities of structurally similar iodinated and phenolic compounds, several promising research avenues for this compound can be proposed.

Anticancer Drug Development

The presence of an iodo-phenyl moiety is a feature in several classes of anticancer agents, including tyrosine kinase inhibitors and thyroid hormone receptor modulators.

  • Tyrosine Kinase Inhibitors (TKIs): TKIs are a class of targeted cancer therapies that block enzymes called tyrosine kinases, which are crucial for cell growth and division.[5][6] The iodophenyl group can form important interactions within the ATP-binding pocket of various kinases.

  • Thyroid Hormone Receptor (TR) Modulators: Thyroid hormones and their receptors play a role in cell metabolism and proliferation.[7] Antagonists of the thyroid hormone receptor are being investigated as potential treatments for hyperthyroidism and certain cancers.[8] The synthesis of iodo-chrysin derivatives has shown promising anti-thyroid cancer activity, suggesting that iodinated phenolic structures could be valuable scaffolds in this area.[2]

Anticancer_Pathway cluster_compound This compound Scaffold cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Compound This compound (Potential Precursor) TKI Tyrosine Kinases Compound->TKI Inhibition TR Thyroid Hormone Receptors Compound->TR Modulation Proliferation Inhibition of Proliferation TKI->Proliferation Blocks signaling for TR->Proliferation Regulates Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Figure 2: Potential anticancer mechanisms of action.

Antimicrobial Agent Development

Phenolic compounds are known for their antimicrobial properties.[1] Halogenation, particularly iodination, can enhance this activity. Research on other halogenated phenols, such as chlorothymol, has demonstrated significant antimicrobial and adjuvant activity against resistant bacterial strains like MRSA.[9][10] This suggests that this compound could be a promising candidate for the development of new antimicrobial agents.

Potential Mechanisms of Antimicrobial Action:

  • Disruption of bacterial cell membranes.

  • Inhibition of essential bacterial enzymes.

  • Interference with biofilm formation.

Intermediate in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules due to the reactivity of its functional groups.[11]

  • Phenolic Hydroxyl Group: This group can undergo etherification and esterification reactions to introduce a wide range of substituents.

  • Iodo Group: The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Organic_Synthesis cluster_start Starting Material cluster_reactions Chemical Transformations cluster_end Complex Molecules Start This compound Etherification Etherification/ Esterification (OH group) Start->Etherification Coupling Cross-Coupling Reactions (Iodo group) Start->Coupling Products Diverse Bioactive Compounds Etherification->Products Coupling->Products

Figure 3: Role in organic synthesis.

Proposed Experimental Workflows

To explore the potential applications of this compound, the following experimental workflows are proposed.

Protocol: In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effects of this compound against various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, SW-579 and TT for thyroid cancer)[2]

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the selected cancer cell lines in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a readily synthesizable compound with significant, yet largely unexplored, potential in various fields of chemical and biological research. Its structural features suggest promising applications in the development of novel anticancer and antimicrobial agents. Furthermore, its utility as a versatile intermediate in organic synthesis makes it a valuable tool for medicinal chemists. The experimental protocols and potential research directions outlined in this guide provide a framework for initiating investigations into the properties and applications of this compound. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

References

Health and safety information for 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Health and Safety of 4-Iodo-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₇IO. As a halogenated phenol, it is utilized in various chemical syntheses. A thorough understanding of its health and safety profile is crucial for its safe handling and use in research and development settings. This guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, toxicological data, hazard classifications, and handling procedures. Due to the limited availability of specific toxicological studies on this compound, this guide also incorporates data from structurally related phenolic compounds to provide a broader context for its potential hazards.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₇H₇IO-
Molecular Weight 234.03 g/mol -
CAS Number 133921-27-4-
Appearance Off-white to light brown solid
Boiling Point 276.7 ± 28.0 °C (Predicted)
Density 1.854 ± 0.06 g/cm³ (Predicted)
pKa 9.46 ± 0.18 (Predicted)
Storage Temperature Room Temperature, Keep in dark place, Sealed in dry

Toxicological Information

GHS Hazard Classification

The GHS classification for this compound indicates the following hazards[1][2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation
Summary of Toxicological Effects

Based on the GHS classification and information on related phenolic compounds, the primary toxicological concerns are:

  • Oral Toxicity : Harmful if swallowed[1][2].

  • Dermal Toxicity : Causes skin irritation[1][2]. Phenolic compounds can be absorbed through the skin and may cause systemic effects[3].

  • Inhalation Toxicity : May cause respiratory tract irritation[2].

  • Eye Irritation : Causes serious eye irritation[1][2].

Health and Safety Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
PPESpecifications
Eye/Face Protection Chemical safety goggles or face shield (EN 166)[2].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing[2].
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[4].
Handling and Storage
  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling[2][5].

  • Storage : Store in a cool, dry, and well-ventilated place. Keep container tightly closed and locked up. Protect from light[5].

  • Incompatible Materials : Strong bases, acid anhydrides, and acid chlorides[4].

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Consult a physician[2].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician[5].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[2][5].
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately[2][5].

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method:

  • Dissolution : Dissolve 4-Amino-3-methylphenol (10 g, 81 mmol) in THF (45 mL) and cool to 0°C.

  • Acidification : Slowly add 3M HCl (35 mL) under stirring.

  • Diazotization : Add NaNO₂ (6.1 g, 89 mmol) and continue the reaction for 10 minutes.

  • Iodination : Add an aqueous solution of potassium iodide (53.89 g, 166 mmol in 140 mL of water) dropwise to the reaction mixture and continue stirring for 15 minutes at 0°C.

  • Extraction : After completion of the reaction, extract the mixture with EtOAc.

  • Washing : Wash the organic layer sequentially with water and brine.

  • Concentration : Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by silica gel column chromatography (230-400 mesh) using 10% EtOAc in hexane as the eluent to afford this compound.

Potential Mechanism of Action and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, research on structurally similar 4-substituted phenols suggests potential biological activities. These compounds have been shown to interact with the melanin synthesis pathway.

Inhibition of Melanin Synthesis

Substituted phenols can act as competitive inhibitors of tyrosinase, a key enzyme in melanin production. This inhibition can lead to a reduction in melanin synthesis.

Melanin_Synthesis_Inhibition cluster_pathway Melanin Synthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound Inhibitor->L_DOPA Competitive Inhibition Inhibitor->Dopaquinone

Caption: Potential competitive inhibition of tyrosinase by this compound.

Experimental Workflow for Assessing Tyrosinase Inhibition

A general workflow to assess the inhibitory effect of this compound on tyrosinase activity is outlined below.

Tyrosinase_Inhibition_Workflow cluster_workflow Experimental Workflow A Prepare Tyrosinase Solution D Incubate Enzyme with Test Compound A->D B Prepare Substrate Solution (L-DOPA) E Initiate Reaction with Substrate B->E C Prepare Test Compound Solution (this compound) C->D D->E F Measure Absorbance Change (Spectrophotometry) E->F G Calculate % Inhibition F->G

Caption: Workflow for in vitro tyrosinase inhibition assay.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific quantitative toxicological data is lacking, the available GHS classification provides a clear indication of its potential to cause harm upon oral, dermal, and inhalation exposure. Further research is needed to fully characterize its toxicological profile and to confirm the hypothesized mechanisms of action. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document when working with this compound.

References

An In-depth Technical Guide to 4-Iodo-3-methylphenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodo-3-methylphenol, a halogenated aromatic organic compound. It details the historical context of its discovery, tracing back to early methodologies for the iodination of phenols, and outlines the evolution of its synthesis. The guide presents a thorough examination of its physicochemical properties, supported by available data. Furthermore, it delves into modern synthetic protocols, providing detailed experimental procedures. While direct biological applications of this compound are not extensively documented, this guide explores the known activities of its structural isomers and related phenolic compounds, suggesting potential areas for future research and application in drug discovery and development.

Introduction

This compound, also known as 4-iodo-m-cresol, is a substituted phenol that has garnered interest primarily as a versatile intermediate in organic synthesis. Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide aims to be a definitive resource for researchers, covering the fundamental aspects of its chemistry, from its initial synthesis to its potential, yet underexplored, biological significance.

Discovery and History

While a definitive first synthesis of this compound is not prominently documented in readily available literature, its discovery is intrinsically linked to the broader history of electrophilic aromatic substitution and the Sandmeyer reaction. The iodination of phenols has been a subject of study for well over a century. Early methods for the introduction of iodine into aromatic rings often involved direct reaction with elemental iodine, though these methods could lack regioselectivity and efficiency[1].

A significant advancement in the synthesis of aryl halides was the development of the Sandmeyer reaction in 1884 by Traugott Sandmeyer. This reaction provides a reliable method to introduce a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate derived from a primary aromatic amine. It is highly probable that the first synthesis of this compound was achieved through a process analogous to the Sandmeyer reaction, starting from 4-amino-3-methylphenol. A notable early reference to a synthesis can be found in the Journal of the Chemical Society in 1951, although the primary article would need to be consulted for confirmation of it being the first reported synthesis[1]. The continued appearance of this compound in chemical literature, particularly in patents, underscores its utility as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. The available data, largely predicted, is summarized in the table below. It is important to note that experimentally determined values should be prioritized when available for critical applications.

PropertyValueSource
Molecular Formula C₇H₇IOPubChem[2]
Molecular Weight 234.03 g/mol ChemicalBook[3]
Appearance Off-white to light brown solidChemicalBook[1]
Boiling Point (Predicted) 276.7 ± 28.0 °CChemicalBook[1]
Density (Predicted) 1.854 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 9.46 ± 0.18ChemicalBook[1]
Storage Keep in dark place, Sealed in dry, Room TemperatureChemicalBook[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a diazotization-iodination sequence starting from 4-amino-3-methylphenol, a derivative of m-cresol. This method is a variation of the classic Sandmeyer reaction.

Synthesis from 4-Amino-3-methylphenol (Sandmeyer-type Reaction)

This is a widely cited and reliable method for the preparation of this compound.

Experimental Protocol:

  • Step 1: Diazotization of 4-Amino-3-methylphenol.

    • Dissolve 4-amino-3-methylphenol (10 g, 81 mmol) in tetrahydrofuran (THF, 45 mL) in a reaction vessel and cool the solution to 0°C in an ice bath.

    • Slowly add 3M hydrochloric acid (35 mL) to the stirred solution.

    • Add a solution of sodium nitrite (6.1 g, 89 mmol) in water to the reaction mixture while maintaining the temperature at 0°C.

    • Continue stirring the mixture at 0°C for 10 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Iodination.

    • Prepare a solution of potassium iodide (53.89 g, 166 mmol) in water (140 mL).

    • Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution.

    • Continue stirring the reaction mixture at 0°C for an additional 15 minutes.

  • Step 3: Work-up and Purification.

    • Once the reaction is complete, extract the mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a 10% ethyl acetate in hexane solution as the eluent to afford this compound.[1][3]

Logical Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 4-Amino-3-methylphenol C NaNO₂, HCl, 0°C A->C Reacts with B Diazonium Salt Intermediate E KI, 0°C B->E Reacts with C->B Forms D This compound (Crude) G Silica Gel Chromatography D->G Purified by E->D Forms F Pure this compound G->F Yields

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific data on the biological activity and signaling pathways directly associated with this compound in peer-reviewed literature. However, the biological activities of other substituted phenols and its structural isomers provide a basis for potential areas of investigation.

Activity of Structural Isomers
  • 4-Iodo-2-methylphenol: This isomer of this compound has been used as a starting reagent in the synthesis of GW501516, an agonist for the peroxisome proliferator-activated receptor δ (PPARδ), which has been investigated as a potential anti-obesity drug. This suggests that iodinated methylphenols can serve as important scaffolds in the development of metabolically active compounds.

General Activity of Substituted Phenols

Phenolic compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a halogen, such as iodine, can modulate these activities by altering the electronic and lipophilic properties of the molecule.

Potential as a Research Tool and Synthetic Intermediate

The primary and currently established role of this compound is as a chemical intermediate. The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups at the 4-position. The phenolic hydroxyl group can also be readily functionalized. This versatility makes this compound a valuable tool for medicinal chemists in the synthesis of novel compounds with potential therapeutic applications.

Signaling Pathway Hypothesis (Hypothetical):

Given the known activities of other phenolic compounds, one could hypothesize a potential interaction of this compound with cellular signaling pathways. For instance, many phenolic compounds are known to modulate inflammatory pathways.

Hypothetical_Pathway This compound This compound Signaling Cascade (e.g., NF-κB) Signaling Cascade (e.g., NF-κB) This compound->Signaling Cascade (e.g., NF-κB) Potential Inhibition? Cell Membrane Cell Membrane Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Receptor->Signaling Cascade (e.g., NF-κB) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Signaling Cascade (e.g., NF-κB)->Pro-inflammatory Gene Expression

Caption: Hypothetical anti-inflammatory pathway modulation.

Conclusion and Future Directions

This compound is a chemical compound with a well-established role as a synthetic intermediate. While its own biological activities are yet to be thoroughly explored, the known pharmacology of its structural analogs and the broader class of substituted phenols suggests that it may hold untapped potential. Future research should focus on the experimental determination of its physicochemical properties, the exploration of its biological activities through systematic screening, and the elucidation of any potential mechanisms of action and involvement in cellular signaling pathways. Such studies could elevate this compound from a mere synthetic tool to a compound of direct interest in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling reaction utilizing 4-iodo-3-methylphenol as a key building block. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The protocols outlined below detail both traditional copper-co-catalyzed and copper-free methodologies.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Scheme 1: Sonogashira coupling of this compound with a terminal alkyne.

Application Notes

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, solvent, base, and reaction temperature. Given that aryl iodides are generally more reactive than the corresponding bromides or chlorides, this compound is an excellent substrate for this transformation, often allowing for milder reaction conditions.[1]

Catalyst System: The most common catalytic system employs a palladium(0) complex and a copper(I) co-catalyst.[1] Typical palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper(I) salt, usually copper(I) iodide (CuI), acts as a co-catalyst to facilitate the reaction.[1] Copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination in pharmaceutical applications. These reactions often require a stronger base or a more specialized ligand.

Solvent: The choice of solvent can significantly influence the reaction rate and yield.[2] Common solvents for Sonogashira couplings include amine bases themselves (such as triethylamine or diisopropylamine), or co-solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.[2][3] The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species.[2]

Base: An amine base is crucial for the reaction. It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also to neutralize the hydrogen iodide generated during the reaction.[4] Commonly used bases include triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and piperidine.

Temperature: The reaction temperature can vary depending on the reactivity of the substrates. For highly reactive aryl iodides like this compound, the reaction can often be carried out at room temperature or with gentle heating.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes based on general protocols for similar substrates.

AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF25-504-885-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF256-1280-90
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/Et₃N60675-85
EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)Et₃NTHF258-1680-90

Experimental Protocols

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-methyl-4-(phenylethynyl)phenol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative procedure that avoids the use of a copper co-catalyst.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Piperidine

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dimethylformamide (10 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add piperidine (2.0 mmol, 2.0 equiv) to the mixture.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure product.

Mandatory Visualization

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Acetylide R¹-Pd(II)L₂-C≡CR² Transmetalation->Pd(II)_Acetylide CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-C≡C-R² Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (H-C≡CR²) CuX->Alkyne_Coordination Terminal Alkyne Pi_Complex [Cu(C≡CR²)] π-complex Alkyne_Coordination->Pi_Complex Deprotonation Deprotonation (Base) Pi_Complex->Deprotonation Cu_Acetylide Cu-C≡CR² Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

Experimental_Workflow start Start setup Setup Reaction Under Inert Atmosphere start->setup add_reagents Add this compound, Pd Catalyst, and CuI (if applicable) setup->add_reagents add_solvent_base Add Anhydrous Solvent and Base add_reagents->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne reaction Heat and Stir (Monitor Progress) add_alkyne->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

References

Application Notes and Protocols: The Utility of 4-Iodo-3-methylphenol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Iodo-3-methylphenol is a valuable substituted phenol intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure offers three key reactive sites: the hydroxyl group, the iodine atom, and the aromatic ring itself. The presence of the iodine atom, a versatile halogen, allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The hydroxyl group can be used as a handle for etherification, esterification, or as a directing group in electrophilic aromatic substitution. The methyl group provides steric and electronic influence, affecting the regioselectivity of further reactions.

These application notes provide an overview of a key application of this compound in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules. A detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.

Key Application: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. In this context, this compound serves as the aryl halide partner, reacting with a boronic acid in the presence of a palladium catalyst and a base to form a biphenyl derivative. This transformation is fundamental in medicinal chemistry for accessing novel chemical space.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize 2-hydroxy-6-methyl-1,1'-biphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene (10 mL). Stir for 10 minutes under a nitrogen atmosphere until a homogeneous solution is formed.

  • Reaction Initiation: Add the prepared catalyst solution to the reaction flask containing the starting materials.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the reaction flask, followed by degassed water (10 mL).

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with water (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-hydroxy-6-methyl-1,1'-biphenyl.

Data Presentation

Table 1: Stoichiometry and Reagents for Suzuki-Miyaura Coupling

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol) for 1g this compound
This compound1.0234.044.27
Phenylboronic acid1.2121.935.12
Palladium(II) acetate0.02224.500.085
Triphenylphosphine0.08262.290.342
Potassium carbonate2.0138.218.54

Table 2: Typical Reaction Outcomes

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2-hydroxy-6-methyl-1,1'-biphenyl0.7870.67-0.7585-95%>98%

Visualizations

Synthetic Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: This compound Phenylboronic Acid K2CO3 reaction_mix Add Catalyst & Solvents (Toluene, Ethanol, H2O) reagents->reaction_mix 1 catalyst_prep Prepare Catalyst: Pd(OAc)2 + PPh3 in Toluene catalyst_prep->reaction_mix 2 heating Heat to 80°C under N2 Atmosphere (12-24h) reaction_mix->heating 3 monitoring Monitor by TLC / LC-MS heating->monitoring 4 extraction Cool to RT Liquid-Liquid Extraction (EtOAc/Water) monitoring->extraction 5. (Upon Completion) drying Dry Organic Layer (anhydrous MgSO4) extraction->drying 6 purification Concentrate & Purify (Column Chromatography) drying->purification 7 final_product 2-hydroxy-6-methyl-1,1'-biphenyl purification->final_product 8

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (this compound) pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R2-B(OR)2 (Phenylboronic acid) + Base pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Heck Coupling of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Coupling Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals due to its reliability and functional group tolerance.[1][3] The general catalytic cycle involves an oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and finally, regeneration of the active Pd(0) catalyst.[2][3][4]

Application Note: Synthesis of Substituted Alkenes from 4-Iodo-3-methylphenol

Objective: To provide a detailed experimental framework for the palladium-catalyzed Heck coupling of this compound with various alkenes. This protocol is designed to serve as a starting point for the synthesis of substituted phenol derivatives, which are valuable intermediates in drug discovery and materials science.

Reaction Scheme:

Key Considerations for the Substrate:

  • Aryl Iodide Reactivity: Aryl iodides are among the most reactive electrophiles for the Heck reaction due to the relatively weak C-I bond, which facilitates the initial oxidative addition step.[5]

  • Phenolic Moiety: The free hydroxyl group on the aromatic ring is an important consideration. While generally compatible with Heck conditions, its acidity could lead to interactions with the base. The choice of a suitable base is crucial to avoid unwanted side reactions.

  • Electronic Effects: The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group, both electron-donating, can influence the electronic properties of the aryl iodide and potentially affect the reaction kinetics.

Experimental Protocols

Materials and Reagents
  • Aryl Halide: this compound

  • Alkene: e.g., Styrene, n-Butyl acrylate, Methyl methacrylate

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ligand (if required): Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)

  • Solvent: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Acetonitrile (MeCN)

  • Additives (optional): Tetrabutylammonium bromide (TBAB)[5][6]

  • Solvents for work-up: Ethyl acetate, Diethyl ether, Saturated aqueous sodium bicarbonate, Brine

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

  • Purification: Silica gel for column chromatography

General Experimental Procedure

The following is a representative protocol for the Heck coupling of this compound with an alkene.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if necessary, the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. It is advisable to limit oxygen exposure, especially when using phosphine ligands.[5]

  • Reagent Addition: Under the inert atmosphere, add the alkene (1.2 mmol, 1.2 equiv), the solvent (e.g., DMF, 5 mL), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize typical conditions and expected outcomes for the Heck coupling of this compound. The yields are representative and may vary.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound with Styrene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001292
2Pd(OAc)₂ (2)-Et₃N (2)DMF1001275
3Pd(PPh₃)₄ (2)-Et₃N (2)DMF1001288
4Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA1201885
5Pd(OAc)₂ (2)PPh₃ (4)NaOAc (2)MeCN802478

Table 2: Substrate Scope of Alkenes with this compound under Optimized Conditions¹

EntryAlkeneProduct StructureYield (%)
1Styrene2-Methyl-4-styrylphenol92
2n-Butyl acrylateButyl (E)-3-(4-hydroxy-2-methylphenyl)acrylate89
3Methyl methacrylateMethyl (E)-2-(4-hydroxy-2-methylphenyl)-2-methylacrylate81
44-Vinylpyridine4-(4-Hydroxy-2-methylstyryl)pyridine87

¹Conditions: this compound (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (2 equiv), DMF, 100 °C, 12 h.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl Ar-Pd(II)-I(L)₂ oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_pi_complex [Ar-Pd(II)-I(L)₂(alkene)] alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination Product (Ar-CH=CH-R) pd_hydride H-Pd(II)-I(L)₂ beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination (Base) pd_hydride->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ I⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow reagents 1. Add Reactants (Aryl Iodide, Alkene) catalyst 2. Add Catalyst System (Pd Source, Ligand) reagents->catalyst solvent_base 3. Add Solvent & Base catalyst->solvent_base inert 4. Purge with Inert Gas solvent_base->inert heat 5. Heat to Reaction Temperature inert->heat monitor 6. Monitor by TLC/GC heat->monitor cool 7. Cool & Filter monitor->cool extract 8. Extraction & Washing cool->extract purify 9. Column Chromatography extract->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: Standard workflow for a Heck coupling experiment.

References

Application Notes and Protocols for the Analysis of 4-Iodo-3-methylphenol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Iodo-3-methylphenol in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

1. Introduction

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and quantification of this compound. This method utilizes a reverse-phase C18 column to separate the analyte from other components in the sample matrix, followed by UV detection for quantification. This approach is suitable for routine analysis in quality control and research environments.

2. Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, sonicator, and centrifuges.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid (for mobile phase modification).

  • This compound analytical standard.

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will vary depending on the matrix. A general solid-phase extraction (SPE) method can be employed for sample clean-up and concentration.[1][2]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2.3. HPLC Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-20 min: 80% B20-22 min: 80-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 274 nm[3]

3. Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values should be determined during method validation.

ParameterExpected Value
Retention Time (min) ~ 10 - 15
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of the analyte's identity.[4] Derivatization may be employed to improve the chromatographic properties of the analyte.[5][6][7]

2. Experimental Protocol

2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, and centrifuge.

  • Autosampler vials with inserts.

  • High-purity helium as the carrier gas.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solvents such as ethyl acetate and hexane (GC grade).

  • This compound analytical standard.

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation and Derivatization:

    • Extract the sample with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the extract to a small volume.

    • To 100 µL of the extract or standard solution, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

2.3. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80 °C, hold for 2 minRamp at 10 °C/min to 280 °CHold at 280 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

3. Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of the silylated derivative of this compound. These values should be determined during method validation.

ParameterExpected Value
Retention Time (min) To be determined
Characteristic Ions (m/z) To be determined (parent ion and fragments)
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample/Standard prep Extraction / Dilution start->prep filter Filtration (0.45 µm) prep->filter hplc HPLC System (C18 Column, UV Detector) filter->hplc data_acq Data Acquisition hplc->data_acq peak_int Peak Integration & Quantification data_acq->peak_int report Report Generation peak_int->report GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard prep Extraction / Concentration start->prep deriv Derivatization (e.g., Silylation) prep->deriv gcms GC-MS System (DB-5ms Column, MS Detector) deriv->gcms data_acq Data Acquisition (Scan/SIM) gcms->data_acq peak_int Peak Identification & Quantification data_acq->peak_int report Report Generation peak_int->report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 4-iodo-3-methylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Conversion

Q: My Suzuki coupling reaction with this compound is showing low or no conversion to the desired biaryl product. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in the Suzuki coupling of an electron-rich and potentially sterically hindered substrate like this compound can stem from several factors.[1] The primary areas to investigate are the catalyst system, the base, and the reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is central to the reaction.[1]

    • Solution 1: Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich aryl iodides often benefit from more specialized ligands.[2][3] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4][5] These can promote the challenging oxidative addition and reductive elimination steps with hindered substrates.[2]

    • Solution 2: Catalyst Quality and Handling: Ensure your palladium source is active and not degraded. Use fresh catalyst and handle it under an inert atmosphere to prevent oxidation. The formation of palladium black can indicate catalyst precipitation and reduced activity.[3]

  • Ineffective Base: The base plays a crucial role in the transmetalation step.

    • Solution 1: Base Strength and Solubility: If you are using common bases like sodium or potassium carbonate, consider switching to a stronger or more soluble base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective, especially for sterically demanding couplings.[2]

    • Solution 2: Anhydrous Conditions vs. Aqueous Media: While many Suzuki reactions benefit from aqueous conditions to facilitate the action of bases like carbonates and phosphates, for sensitive substrates, anhydrous conditions with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane might improve yields.[2]

  • Suboptimal Reaction Conditions:

    • Solution 1: Temperature: Ensure the reaction temperature is optimal. While many Suzuki couplings are run at elevated temperatures (80-110 °C), some catalyst systems may be more effective at lower temperatures. However, for hindered substrates, higher temperatures are often necessary.

    • Solution 2: Solvent Choice: The solvent impacts the solubility of reactants and catalyst components. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[2] If solubility is an issue, a solvent screen may be necessary.

Issue 2: Formation of Significant Byproducts

Q: My reaction is proceeding, but I am observing significant byproducts such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these side reactions?

A: The formation of byproducts indicates competing reaction pathways. Careful control of the reaction environment and reagents is key to minimizing these.

  • Homocoupling of the Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.

    • Solution 1: Thorough Degassing: It is critical to thoroughly degas the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]

  • Dehalogenation of this compound: This side reaction results in the formation of 3-methylphenol.

    • Solution 1: Choice of Base and Solvent: Dehalogenation can sometimes be promoted by certain bases or solvents that can act as hydride sources.[6] Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may reduce this side reaction.

    • Solution 2: Purity of Reagents: Ensure all reagents and solvents are pure and free of contaminants that could act as reducing agents.

  • Protodeboronation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid.

    • Solution 1: Use of Boronic Esters: Boronic acids can be susceptible to protodeboronation, especially under harsh conditions. Using more stable boronic esters, such as pinacol esters, can mitigate this issue.

    • Solution 2: Milder Reaction Conditions: If possible, using milder bases (like KF) and lower reaction temperatures can help preserve the boronic acid.[7]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: For an electron-rich and potentially sterically hindered substrate like this compound, a catalyst system with bulky and electron-donating ligands is generally recommended.[2][3] Buchwald-type ligands are highly effective in these cases.[2] A good starting point would be to screen catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands such as SPhos or XPhos. N-heterocyclic carbene (NHC) ligands have also shown great success with sterically hindered substrates.[2][4][5]

Q2: What is the optimal base and solvent for this reaction?

A2: The choice of base and solvent is often interdependent. A common and effective combination for challenging Suzuki couplings is a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an aprotic solvent such as 1,4-dioxane, toluene, or THF, often with a small amount of water.[2]

Q3: How does the steric hindrance from the ortho-methyl group affect the reaction?

A3: The methyl group ortho to the iodine atom in this compound can sterically hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[8] This is why bulky ligands are often necessary to facilitate the reaction. These ligands create a larger "pocket" around the palladium center, which can better accommodate the hindered substrate.[8]

Q4: Can the phenolic hydroxyl group interfere with the reaction?

A4: The acidic proton of the hydroxyl group can potentially interfere with the reaction, especially with strongly basic conditions. While many Suzuki couplings of phenols proceed without protection, if issues persist, protection of the hydroxyl group as a methyl ether or other stable protecting group may be considered. However, this adds extra steps to the synthesis. Alternatively, using a base that is less likely to deprotonate the phenol, or using a larger excess of a weaker base, might be a viable strategy.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting points and optimization ranges for key reaction parameters in the Suzuki coupling of challenging aryl iodides.

Table 1: Catalyst and Ligand Screening

Palladium Precursor (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂ (1-2)SPhos (2-4)85-95Highly effective for sterically hindered and electron-rich aryl halides.
Pd₂(dba)₃ (0.5-1)XPhos (2-4)80-95Another excellent Buchwald ligand for challenging couplings.[2]
PdCl₂(dppf) (2-5)-60-85A reliable catalyst, but may be less effective for highly hindered substrates.
Pd(PPh₃)₄ (3-5)-40-75A classic catalyst, but often requires higher temperatures and may give lower yields with this substrate type.

Table 2: Base and Solvent Optimization

Base (equivalents)SolventTemperature (°C)Typical Yield Range (%)
K₃PO₄ (2-3)1,4-Dioxane/H₂O (5:1)90-110A robust system for many challenging Suzuki couplings.[2]
Cs₂CO₃ (2-3)Toluene100-110Often provides good results, especially with boronic acids prone to decomposition.
K₂CO₃ (2-3)DMF/H₂O (4:1)80-100A common, cost-effective option, but may be less effective for this substrate.
t-BuOK (2-3)1,4-Dioxane80-100For anhydrous conditions, can be very effective but may increase side reactions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(I)L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar'L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G React1 This compound (Ar-I) React1->B + Ar-I React2 Ar'-B(OH)2 React2->D + Ar'-B(OH)2 Base Base (e.g., K3PO4) Base->D Assists Troubleshooting_Workflow Start Low/No Conversion Catalyst Check Catalyst System Start->Catalyst Base Evaluate Base & Solvent Start->Base Conditions Assess Reaction Conditions Start->Conditions Catalyst_Inactive Inactive/Degraded? Catalyst->Catalyst_Inactive Ligand_Suboptimal Suboptimal Ligand? Catalyst->Ligand_Suboptimal Base_Weak Base too weak? Base->Base_Weak Solubility_Issue Solubility Issue? Base->Solubility_Issue Temp_Low Temperature too low? Conditions->Temp_Low Solution_Catalyst Use fresh catalyst Screen bulky ligands (SPhos, XPhos) Catalyst_Inactive->Solution_Catalyst Ligand_Suboptimal->Solution_Catalyst Solution_Base Use stronger base (K3PO4, Cs2CO3) Screen solvents (Dioxane, Toluene) Base_Weak->Solution_Base Solubility_Issue->Solution_Base Solution_Conditions Increase temperature Ensure adequate stirring Temp_Low->Solution_Conditions

References

Technical Support Center: Sonogashira Reactions of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-iodo-3-methylphenol in Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Sonogashira reaction with this compound?

A1: The most prevalent side product is the homocoupling of the terminal alkyne, which leads to the formation of a symmetrical 1,3-diyne. This is also known as Glaser coupling.[1][2] Another potential, though less commonly reported, side reaction for phenolic substrates is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. In some cases, reactions involving the phenolic hydroxyl group, such as O-alkynylation, could occur, particularly if a strong base is used, though this is not a typical Sonogashira pathway. One report noted that direct coupling of 2-iodo-nitro-phenols resulted in low yields, suggesting that unprotected phenols can sometimes complicate the reaction.[3]

Q2: What causes the formation of alkyne homocoupling (Glaser coupling) byproducts?

A2: The primary drivers for Glaser coupling are the presence of a copper(I) co-catalyst and oxygen.[4] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the undesired homocoupled product.[4]

Q3: How can I minimize or prevent the formation of homocoupling side products?

A3: Several strategies can be employed to suppress Glaser coupling:

  • Copper-Free Conditions: Utilizing a copper-free Sonogashira protocol is a direct way to avoid this side reaction.[4]

  • Inert Atmosphere: Rigorously excluding oxygen by performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[4] This can be achieved through techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

  • Use of Hydrogen Atmosphere: Diluting the inert atmosphere with a small amount of hydrogen gas has been reported to reduce homocoupling to as low as 2%.[5]

Q4: My reaction with this compound is not proceeding or is giving a low yield. What should I check?

A4: For electron-rich aryl iodides like this compound, low reactivity can be a concern. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: Ensure your palladium catalyst is active. For electron-rich aryl halides, using bulky and electron-rich phosphine ligands can improve the rate of oxidative addition, which is often the rate-limiting step.[4][6]

  • Reaction Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-rich or sterically hindered substrates may require heating to achieve a reasonable reaction rate.[4][7]

  • Reagent Purity: The purity of all reagents, including the solvent and base, is critical. Ensure solvents are anhydrous and the base is of high quality.

  • Copper(I) Iodide Quality: Copper(I) iodide can degrade over time. Using a fresh, high-purity source is recommended.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of alkyne homocoupling product Presence of oxygen.Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere (Ar or N₂).[4]
High concentration of terminal alkyne.Add the terminal alkyne to the reaction mixture slowly via a syringe pump.
Copper-catalyzed side reaction.Switch to a copper-free Sonogashira protocol.[4]
Low or no conversion of this compound Inactive palladium catalyst.Use a fresh source of palladium catalyst or a pre-catalyst.
Insufficiently activating ligand.For this electron-rich substrate, consider using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or dppf.[4][6]
Low reaction temperature.Gradually increase the reaction temperature. Aryl iodides can sometimes require heating.[4][7]
Decomposition of starting material or product Reaction temperature is too high.If heating, ensure the temperature is not excessive, which can lead to degradation.
Presence of impurities.Ensure all reagents and solvents are of high purity.
Formation of hydrodehalogenated phenol Not explicitly documented for this substrate but can occur.This may be related to the catalyst system and reaction conditions. Re-optimization of ligand and base may be necessary.

Data Presentation

The following table presents representative yields for the Sonogashira coupling of a structurally similar substrate, 4-bromo-3-iodophenol, with various terminal alkynes. This highlights the selective reaction at the more reactive C-I bond and provides an indication of expected yields.

Table 1: Representative Yields for Selective Sonogashira Coupling of 4-Bromo-3-iodophenol [8]

EntryAlkyne (R-C≡CH)R-GroupTypical Yield (%)
1PhenylacetylenePhenyl85 - 95%
21-Hexynen-Butyl80 - 90%
3Trimethylsilylacetylene-Si(CH₃)₃90 - 98%
42-Methyl-3-butyn-2-ol-C(OH)(CH₃)₂75 - 85%
54-Ethynylanisole4-Methoxyphenyl82 - 92%

Note: Yields are for the isolated product and can vary based on specific reaction conditions and reagent purity.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF/Dioxane)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (if using a co-solvent) and the amine base via syringe.

  • Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Troubleshooting start Low Yield or No Reaction check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_catalyst->optimize_ligand increase_temp Increase Temperature check_conditions->increase_temp purify_reagents Purify/Replace Reagents check_reagents->purify_reagents success Successful Reaction optimize_ligand->success increase_temp->success purify_reagents->success

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Side_Product_Mitigation start High Homocoupling (Glaser Product) cause1 Oxygen Presence start->cause1 cause2 High Alkyne Conc. start->cause2 cause3 Cu(I) Catalyst start->cause3 solution1 Degas Solvents & Use Inert Atmosphere cause1->solution1 solution2 Slow Alkyne Addition cause2->solution2 solution3 Use Copper-Free Protocol cause3->solution3

Caption: Mitigation strategies for alkyne homocoupling side products.

References

Technical Support Center: Purification of 4-Iodo-3-methylphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-iodo-3-methylphenol and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these compounds. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and workflow diagrams to facilitate your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and its derivatives.

Purification of this compound

Question 1: I've synthesized this compound, and my crude product is a dark, oily residue. What are the likely impurities and how can I purify it?

Answer: The dark color and oily consistency suggest the presence of impurities. The most common impurities in the synthesis of this compound, particularly from the iodination of m-cresol, are di- and tri-iodinated byproducts. Residual starting materials and reagents from the workup can also contribute to the impurities.

Troubleshooting Steps:

  • Initial Wash: Before attempting more complex purification, ensure your workup was thorough. An aqueous wash with a reducing agent like sodium thiosulfate can help remove any remaining iodine.

  • Column Chromatography: This is a highly effective method for separating mono-, di-, and tri-iodinated phenols. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically successful.

  • Recrystallization: If the product is solid after initial purification, recrystallization can significantly improve purity. Experiment with different solvent systems, such as ethanol/water or toluene/hexane mixtures.

Question 2: My column chromatography separation of this compound is poor, with broad, overlapping peaks. What can I do to improve this?

Answer: Poor separation during column chromatography can be due to several factors, including incorrect solvent system, column overloading, or interactions with the stationary phase.

Troubleshooting Steps:

  • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal system will show good separation between your product and impurities, with an Rf value for your product between 0.2 and 0.4.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Dry Loading: If your crude product has low solubility in the initial eluent, consider dry loading. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

  • Stationary Phase: While silica gel is standard, for particularly challenging separations, consider using alumina or a modified silica gel.

Purification of this compound Products

Question 3: I performed a Williamson ether synthesis with this compound and an alkyl halide. How do I purify the resulting ether?

Answer: The primary impurities in a Williamson ether synthesis are typically unreacted this compound and the alkyl halide. The basic conditions can also lead to side products.

Troubleshooting Steps:

  • Aqueous Workup: A wash with an aqueous base solution (e.g., 1M NaOH) will remove the unreacted phenolic starting material by converting it to its water-soluble phenoxide salt.

  • Extraction: After the base wash, extract your ether product into an organic solvent like diethyl ether or ethyl acetate.

  • Column Chromatography: If impurities persist, column chromatography is effective for separating the desired ether from any remaining starting materials or non-polar byproducts.

Question 4: In my Suzuki-Miyaura coupling reaction using this compound, I'm observing significant amounts of a byproduct with a mass double that of my starting aryl iodide. What is this and how can I remove it?

Answer: This byproduct is likely the result of homo-coupling of your this compound starting material. This is a common side reaction in palladium-catalyzed cross-coupling reactions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: To minimize homo-coupling, you can try adjusting the reaction temperature, catalyst loading, or the type of palladium ligand and base used.

  • Purification Strategy:

    • Column Chromatography: Homo-coupled products are typically much less polar than the desired biaryl product (especially if the coupled partner has polar functional groups). A well-optimized gradient on a silica gel column should provide good separation.

    • Recrystallization: If the desired product and the homo-coupled byproduct have different solubilities, recrystallization can be an effective purification method.

Question 5: The purification of my substituted biphenyl product from a Suzuki coupling is challenging due to similar polarities of the product and byproducts. What are my options?

Answer: Separating structurally similar biphenyl compounds can be difficult.

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.

  • Alternative Stationary Phases: Consider using reversed-phase chromatography (e.g., C18 silica) where the elution order is inverted compared to normal-phase silica gel.

  • Recrystallization from Different Solvents: Systematically screen a wide range of solvents and solvent mixtures for recrystallization. Sometimes a small change in the solvent system can dramatically improve the selectivity of crystallization.

Quantitative Data on Purification Methods

The choice of purification method can significantly impact both the yield and purity of the final product. The following table provides a comparative overview of common purification techniques for this compound.

Purification MethodTypical PurityTypical Recovery YieldKey Considerations
Column Chromatography >98%70-90%Effective for removing both polar and non-polar impurities, but can be time-consuming and use large volumes of solvent.
Recrystallization >99%50-80%Excellent for achieving high purity if a suitable solvent is found. Yield can be lower due to product solubility in the mother liquor.
Acid-Base Extraction --Primarily used to remove acidic or basic impurities during workup, not as a final purification step for neutral products.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To purify crude this compound from di- and tri-iodinated impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity, then gently apply pressure to create a firm, even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica bed. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10%).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 2: Purification of a Biaryl Product from a Suzuki-Miyaura Coupling by Recrystallization

Objective: To purify a substituted biphenyl product from homo-coupled byproducts and residual catalyst.

Materials:

  • Crude biphenyl product

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate common experimental workflows and logical relationships relevant to the purification of this compound and its products.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Options Start Start Reaction Iodination of 3-methylphenol Start->Reaction Workup Aqueous Wash (e.g., Na2S2O3) Reaction->Workup Crude_Product Crude This compound Workup->Crude_Product Column_Chrom Column Chromatography Crude_Product->Column_Chrom Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure This compound Column_Chrom->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

suzuki_coupling_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_impurities Common Impurities Start This compound + Boronic Acid Coupling Pd-catalyzed Cross-Coupling Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Crude_Mixture Crude Product Mixture Workup->Crude_Mixture Homo_Coupled Homo-coupled Byproduct Crude_Mixture->Homo_Coupled Unreacted_SM Unreacted Starting Material Crude_Mixture->Unreacted_SM Catalyst_Residues Catalyst Residues Crude_Mixture->Catalyst_Residues Purification Purification (Chromatography or Recrystallization) Crude_Mixture->Purification Pure_Biaryl Pure Biaryl Product Purification->Pure_Biaryl

Caption: Workflow for a Suzuki-Miyaura coupling reaction and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Purification Result Identify_Problem Identify the specific issue (e.g., poor separation, low yield) Start->Identify_Problem Cause1 Incorrect Solvent System Identify_Problem->Cause1 Cause2 Sample Overloading Identify_Problem->Cause2 Cause3 Impurity Co-elution/ Co-crystallization Identify_Problem->Cause3 Cause4 Product Instability Identify_Problem->Cause4 Solution1 Optimize Solvents (TLC/Screening) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Change Purification Method (e.g., HPLC, different stationary phase) Cause3->Solution3 Solution4 Modify Conditions (e.g., temperature, pH) Cause4->Solution4 Result Improved Purification Solution1->Result Solution2->Result Solution3->Result Solution4->Result

Caption: A logical troubleshooting workflow for purification challenges.

Technical Support Center: Synthesis of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Iodo-3-methylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary synthetic routes for the synthesis of this compound:

  • Direct Iodination of m-Cresol: This is an electrophilic aromatic substitution reaction where m-cresol is reacted with an iodinating agent. Common iodinating systems include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide), N-iodosuccinimide (NIS), or iodine monochloride (ICl).[1][2][3]

  • Diazotization of 4-Amino-3-methylphenol: This two-step process involves the conversion of the amino group of 4-Amino-3-methylphenol into a diazonium salt, which is then displaced by iodide, typically from potassium iodide.[4][5]

Q2: What are the main challenges in the synthesis of this compound?

A2: The main challenges include:

  • Low Yield: Competing side reactions and suboptimal reaction conditions can lead to reduced yields.[6]

  • Regioselectivity: In the direct iodination of m-cresol, the formation of undesired isomers, such as 2-iodo-3-methylphenol, 6-iodo-3-methylphenol, and di-iodinated products, can occur.[3] The hydroxyl and methyl groups of m-cresol direct the electrophilic substitution to ortho and para positions.

  • Product Purification: Separating the desired this compound from unreacted starting materials, isomers, and other byproducts can be challenging.[7]

Q3: How can I improve the regioselectivity of the direct iodination of m-cresol?

A3: To improve the regioselectivity and favor the formation of the 4-iodo isomer, consider the following:

  • Choice of Iodinating Agent: The steric bulk of the iodinating agent and the reaction conditions can influence the ortho/para ratio.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para product.

  • Solvent: The choice of solvent can affect the reactivity and selectivity of the iodination reaction.

Q4: What are the typical purification methods for this compound?

A4: The most common purification methods are:

  • Recrystallization: This technique is effective if a suitable solvent is found in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities have different solubility profiles.[8][9][10]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating isomers and other impurities from the desired product.[6][11][12]

Troubleshooting Guides

Issue 1: Low Yield in Direct Iodination of m-Cresol
Symptom Possible Cause Suggested Solution
Low conversion of m-cresol Inadequate activation of iodine.Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. For reactions using I₂ and an oxidant, ensure the conditions are suitable for generating the electrophilic iodine species.
Low reaction temperature.While lower temperatures can improve selectivity, they may also decrease the reaction rate. Gradually increase the temperature to find an optimal balance.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Formation of multiple products (isomers and di-iodinated compounds) Reaction conditions are too harsh.Lower the reaction temperature and consider a slower addition of the iodinating agent.
Incorrect stoichiometry of the iodinating agent.Use a controlled amount of the iodinating agent (e.g., 1.0-1.1 equivalents) to minimize di-iodination.
Issue 2: Low Yield in Diazotization of 4-Amino-3-methylphenol
Symptom Possible Cause Suggested Solution
Incomplete diazotization Temperature is too high.Maintain the reaction temperature between 0-5 °C, as diazonium salts are unstable at higher temperatures.
Incorrect stoichiometry of sodium nitrite or acid.Use a slight excess of sodium nitrite and ensure sufficient acid is present to form nitrous acid and protonate the amine.
Low yield of the final product after addition of potassium iodide Premature decomposition of the diazonium salt.Use the diazonium salt solution immediately after its preparation.
Inefficient displacement by iodide.Ensure the potassium iodide solution is sufficiently concentrated.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Direct Iodination m-CresolI₂, Oxidizing Agent (e.g., NaOCl, H₂O₂) / NIS / IClVariable (can be optimized)One-step reaction.Can lead to a mixture of isomers, requiring careful purification.
Diazotization 4-Amino-3-methylphenolNaNO₂, HCl, KI~47%[4][5]High regioselectivity.Two-step process, diazonium salts are unstable.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination of m-Cresol (Representative Protocol)

This protocol is a general representation based on the iodination of phenols. Optimization of specific parameters may be required.

  • Dissolution: In a round-bottom flask, dissolve m-cresol (1 equivalent) in a suitable solvent (e.g., methanol, acetic acid).

  • Addition of Iodine Source: Add molecular iodine (I₂, 1.1 equivalents).

  • Initiation of Reaction: Cool the mixture in an ice bath. Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (NaOCl, 1.2 equivalents), dropwise while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears. Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Diazotization of 4-Amino-3-methylphenol[4][5]
  • Preparation of Amine Salt: Dissolve 4-Amino-3-methylphenol (10 g, 81 mmol) in a mixture of THF (45 mL) and 3M HCl (35 mL) in a flask and cool to 0°C.

  • Diazotization: While stirring, slowly add a solution of sodium nitrite (NaNO₂, 6.1 g, 89 mmol) in water. Maintain the temperature at 0°C and stir for 10 minutes.

  • Iodide Displacement: To the cold diazonium salt solution, add a solution of potassium iodide (KI, 53.89 g, 166 mmol) in water (140 mL) dropwise. Continue stirring at 0°C for 15 minutes.

  • Work-up: After the reaction is complete, extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound (yield: ~9 g, 47%).[4]

Mandatory Visualizations

experimental_workflow_direct_iodination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve m-cresol in solvent add_iodine Add Iodine (I₂) start->add_iodine cool Cool to 0°C add_iodine->cool add_oxidant Add Oxidizing Agent cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography or Recrystallization extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the direct iodination of m-cresol.

troubleshooting_low_yield cluster_direct Direct Iodination cluster_diazo Diazotization decision decision check_conversion Low m-cresol conversion? decision->check_conversion Direct Iodination check_diazo Incomplete diazotization? decision->check_diazo Diazotization issue Low Yield of This compound issue->decision Check Reaction Pathway check_isomers Mixture of isomers? check_conversion->check_isomers sol1 Increase reaction time/temp check_conversion->sol1 sol2 Check oxidant activity check_conversion->sol2 sol3 Lower reaction temperature check_isomers->sol3 sol4 Control stoichiometry check_isomers->sol4 check_displacement Low displacement yield? check_diazo->check_displacement sol5 Maintain 0-5°C check_diazo->sol5 sol6 Check NaNO₂/acid ratio check_diazo->sol6 sol7 Use diazonium salt immediately check_displacement->sol7 sol8 Ensure KI is concentrated check_displacement->sol8

Caption: Troubleshooting decision tree for low yield of this compound.

References

Preventing deiodination of 4-Iodo-3-methylphenol in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

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This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired deiodination of 4-iodo-3-methylphenol during palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: High Deiodination Observed

If you are observing significant formation of 3-methylphenol as a byproduct, consult the following guide. The questions are designed to systematically diagnose and resolve the common causes of hydrodeiodination.

Q1: Have you optimized your choice of base?

The base is a critical parameter. Strong, sterically hindered bases or those with β-hydrogens can promote deiodination.

  • Problem: Strong bases like sodium tert-butoxide (NaOtBu) or amine bases can accelerate the formation of palladium-hydride species, which are key intermediates in the deiodination pathway.[1][2]

  • Solution: Switch to weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective at promoting the desired cross-coupling while minimizing the rate of deiodination.[2]

Q2: Is your ligand choice appropriate for this substrate?

The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of reductive elimination (product formation) versus side reactions.

  • Problem: Less electron-rich or sterically unencumbered ligands may not sufficiently promote the desired reductive elimination step, allowing the competing deiodination pathway to dominate.

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or other biaryl phosphines have been shown to accelerate reductive elimination, favoring the formation of the C-C bond over the C-H bond.[2][3]

Q3: Are your reaction temperature and time optimized?

High temperatures can provide the activation energy needed for the undesired deiodination pathway.

  • Problem: The carbon-iodine bond is relatively weak, and elevated temperatures can promote its cleavage, potentially through radical mechanisms or by accelerating competing catalytic cycles.[4]

  • Solution: Attempt the reaction at a lower temperature. Since this compound is an aryl iodide, it is generally more reactive than the corresponding bromide or chloride, often allowing for successful coupling at milder temperatures (e.g., room temperature to 80 °C).[5][6] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation or extended exposure to conditions that favor deiodination.

Q4: Could your solvent be the source of hydrogen?

The hydrogen atom that replaces the iodine often comes from the solvent or trace water.

  • Problem: Protic solvents (e.g., alcohols like methanol) or solvents known to be hydrogen donors (e.g., DMF, which can decompose to form dimethylamine and formic acid) can serve as the hydrogen source for hydrodehalogenation.[1][7]

  • Solution: Use anhydrous, aprotic, non-polar solvents. Toluene or dioxane are generally good choices.[2] Ensure all solvents are rigorously degassed and dried before use to remove water and oxygen, which can also contribute to unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

Deiodination (or hydrodeiodination) is a side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom.[2] This converts your starting material, this compound, into the byproduct 3-methylphenol. This side reaction reduces the yield of your desired cross-coupled product and introduces a significant purification challenge. This compound is particularly susceptible due to the electron-donating effects of the hydroxyl and methyl groups, which make the aryl iodide more electron-rich.

Q2: What is the proposed mechanism for deiodination in a Suzuki coupling?

Deiodination typically branches off from the main catalytic cycle after the oxidative addition of the aryl iodide to the Pd(0) catalyst.[8] The resulting Aryl-Pd(II)-I intermediate is central to both pathways. The undesired pathway involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate the deiodinated arene (3-methylphenol) and regenerate the Pd(0) catalyst.[2] The hydrogen source for the Pd-H intermediate can be the solvent, the base, or trace water in the reaction mixture.[1][7]

Q3: How do bulky, electron-rich ligands help prevent deiodination?

Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) promote the desired cross-coupling reaction in two main ways.[9] First, their steric bulk favors the formation of a monoligated palladium species, which is highly reactive towards oxidative addition. Second, their electron-donating nature increases the electron density on the palladium center. This increased electron density facilitates the final, product-forming step of the catalytic cycle: reductive elimination. By accelerating reductive elimination, these ligands ensure that the Aryl-Pd(II)-R intermediate proceeds to the desired product faster than competing deiodination pathways can occur.[2]

Q4: Can I use Sonogashira or other cross-coupling reactions with this compound?

Yes, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions can be performed with this compound. However, the risk of deiodination remains a concern, particularly in Sonogashira couplings that use amine bases and alcohol solvents.[1][10] The principles for preventing deiodination—careful selection of a weak base, use of appropriate ligands, and optimization of temperature and solvent—apply across these different reaction types.[2] For Sonogashira couplings, a copper-free protocol may offer better results by allowing for a wider range of solvents and bases.[10][11]

Comparative Data: Influence of Reaction Parameters on Deiodination

The following table summarizes general trends observed for minimizing hydrodehalogenation in palladium-catalyzed cross-coupling reactions. The effectiveness of each strategy is substrate-dependent and requires empirical optimization.

ParameterCondition Favoring DeiodinationRecommended Condition to Minimize DeiodinationRationale
Base Strong, non-bulky bases (e.g., NaOtBu, Et₃N)Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Weaker bases are less likely to generate Pd-H species that lead to hydrodehalogenation.[2]
Ligand Small, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes faster reductive elimination of the desired product, outcompeting the deiodination pathway.[2][3]
Solvent Protic or hydrogen-donating (e.g., Methanol, DMF)Anhydrous, aprotic, non-polar (e.g., Toluene, Dioxane)Eliminates potential hydrogen sources for the hydrodehalogenation side reaction.[2][7]
Temperature High ( > 100 °C)Mild (RT to 80 °C)Reduces the rate of C-I bond cleavage and other competing side reactions.[4]
Atmosphere Presence of OxygenStrictly inert (Argon or Nitrogen)Oxygen can lead to catalyst decomposition and promote radical pathways that may contribute to deiodination.[4]

Recommended Experimental Protocol: Suzuki Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to minimize deiodination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (or other suitable bulky phosphine ligand, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene (or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Stir the reaction mixture at a controlled temperature, starting at 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of this compound and the formation of the desired product versus the 3-methylphenol byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G pd0 Pd(0)L₂ pdi_int Ar-Pd(II)L₂-I pd0->pdi_int Oxidative Addition pdr_int Ar-Pd(II)L₂-R pdi_int->pdr_int Transmetalation pdh_int H-Pd(II)L₂-I pdi_int->pdh_int Protonolysis / H-Source pdr_int->pd0 product Ar-R (Product) pdr_int->product Reductive Elimination (DESIRED) pdh_int->pd0 deiod_product Ar-H (Byproduct) pdh_int->deiod_product Reductive Elimination (UNDESIRED) ar_i Ar-I r_b R-B(OH)₂ base Base h_source H-Source (Solvent, H₂O)

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

G start High Deiodination Observed check_base 1. Analyze Base: Is it strong (e.g., NaOtBu)? start->check_base change_base ACTION: Switch to weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_ligand 2. Analyze Ligand: Is it small/electron-poor (e.g., PPh₃)? check_base->check_ligand No change_base->check_ligand change_ligand ACTION: Use bulky, electron-rich ligand (e.g., XPhos, SPhos) check_ligand->change_ligand Yes check_temp 3. Analyze Temperature: Is it > 100 °C? check_ligand->check_temp No change_ligand->check_temp change_temp ACTION: Lower temperature to 60-80 °C. Monitor closely. check_temp->change_temp Yes check_solvent 4. Analyze Solvent: Is it protic or a H-donor (e.g., MeOH, DMF)? check_temp->check_solvent No change_temp->check_solvent change_solvent ACTION: Use anhydrous, aprotic solvent (e.g., Toluene, Dioxane) check_solvent->change_solvent Yes end_node Re-run Experiment & Analyze Results check_solvent->end_node No change_solvent->end_node

Caption: Troubleshooting workflow for minimizing deiodination.

References

Troubleshooting guide for palladium catalyst deactivation with 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the deactivation of palladium catalysts, with a particular focus on reactions involving challenging substrates like 4-Iodo-3-methylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction with this compound has stalled or is showing a very low yield. What is the most likely cause?

A1: Low or no yield with sterically hindered and electron-rich substrates like this compound is often due to catalyst deactivation. The primary causes include the formation of inactive palladium aggregates (palladium black), degradation of the supporting ligand, or poisoning of the catalyst.[1][2] The oxidative addition step can be particularly challenging with such substrates, requiring careful optimization of the ligand and reaction conditions.[3]

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of aggregated, catalytically inactive palladium nanoparticles.[4][5][6] This is a common deactivation pathway.[7][8][9][10] Formation can be triggered by high temperatures, the presence of oxygen, an inappropriate ligand-to-palladium ratio, or the choice of base and solvent.[3][5] To prevent it, ensure your reaction is thoroughly degassed, use a suitable bulky, electron-rich ligand to stabilize the palladium(0) species, and optimize the reaction temperature.[5][6][11]

Q3: What are the most critical reaction parameters to optimize when using a substrate like this compound?

A3: For sterically demanding substrates, the most critical parameters to optimize are the ligand and the base .[12]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required.[12][13] These ligands stabilize the palladium catalyst and facilitate the challenging oxidative addition and reductive elimination steps.[12][14]

  • Base: The choice of base is crucial and can influence both the rate of reaction and catalyst stability. For hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases.[12][14]

  • Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used. The solvent must solubilize all reaction components and should be rigorously degassed to prevent oxygen-mediated catalyst decomposition.[3]

Q4: I am seeing significant amounts of side products, such as homocoupling of my boronic acid or hydrodehalogenation of the this compound. How can I minimize these?

A4:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.[3] Ensure your reaction setup is under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Hydrodehalogenation (or Hydrodeiodination): This occurs when the aryl halide is reduced instead of coupled. It can be caused by a hydride source in the reaction mixture, which could be the solvent (e.g., alcohols) or certain bases.[3] Using anhydrous solvents and carefully selecting the base can help minimize this pathway.

Q5: Can a deactivated palladium catalyst be regenerated and reused?

A5: In some cases, catalyst regeneration is possible, although its effectiveness depends on the deactivation mechanism. If deactivation is due to poisoning by impurities like sulfur, regeneration can be attempted. For catalysts that have aggregated into palladium black, regeneration is more challenging. Some methods involve washing the catalyst with specific reagents or thermal treatments.[15][16] For instance, treatment with oxidizing agents like sodium hypochlorite has been shown to regenerate some deactivated palladium catalysts.

Data Presentation: Troubleshooting Summary

The following table summarizes common issues, their potential causes, and recommended solutions for palladium-catalyzed reactions with substrates like this compound.

Observed Problem Potential Cause(s) Recommended Solution(s) Relevant Citations
Low or No Yield Catalyst deactivation; Inefficient oxidative addition; Suboptimal ligand/base combination.Screen bulky, electron-rich ligands (e.g., SPhos, XPhos); Optimize base (try K₃PO₄, Cs₂CO₃); Increase catalyst loading moderately (e.g., from 1-2 mol% to 3-5 mol%).[12][17]
Formation of Palladium Black Catalyst aggregation due to instability; Presence of oxygen; High temperature; Incorrect Pd:ligand ratio.Ensure rigorous degassing of solvents and inert atmosphere; Use stabilizing bulky ligands; Lower the reaction temperature; Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1 for monophosphine ligands).[3][4][5][6]
Hydrodehalogenation Side Product Presence of a hydride source (e.g., from solvent or base); High temperatures.Use anhydrous, aprotic solvents; Avoid alcoholic solvents; Screen alternative bases.[3]
Homocoupling of Coupling Partner Presence of oxygen; Inefficient transmetalation step.Rigorously degas the reaction mixture and maintain an inert atmosphere; Ensure the chosen base is effective for the transmetalation step.[3]
Reaction Stalls Prematurely Gradual catalyst deactivation or poisoning.Use a more stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst); Purify starting materials to remove potential catalyst poisons (e.g., sulfur-containing impurities).[1][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).

    • Add the boronic acid (1.5 equivalents) and the powdered, anhydrous base (e.g., K₃PO₄, 2.0 equivalents).

  • Reaction Setup:

    • Seal the Schlenk tube with a septum.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Addition of Reactants and Solvent:

    • Under a positive pressure of inert gas, add this compound (1.0 equivalent).

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Procedure for Catalyst Regeneration by Chemical Washing

This protocol is a general method that can be attempted for deactivated heterogeneous or precipitated catalysts.[15]

  • Catalyst Isolation:

    • After the reaction, separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.

  • Solvent Washing:

    • Wash the isolated catalyst with a non-polar solvent like chloroform to remove organic residues. Stir or sonicate for 15-20 minutes.

    • Separate the catalyst from the solvent.

  • Acidic Wash:

    • Suspend the catalyst in a solvent like glacial acetic acid.

    • Stir or sonicate the suspension for 30-60 minutes. This step aims to remove strongly adsorbed organic species or certain poisons.

  • Final Rinsing and Drying:

    • Separate the catalyst and wash it thoroughly with the reaction solvent (e.g., toluene) to remove any remaining acid.

    • Dry the catalyst under vacuum before attempting to reuse it.

Visualizations

// Nodes Active_Catalyst [label="Active Pd(0)Lₙ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative Addition\n(Ar-Pd(II)-I)", fillcolor="#F1F3F4"]; Reductive_Elimination [label="Reductive Elimination", fillcolor="#F1F3F4"]; Inactive_Pd_Black [label="Inactive Palladium Black\n(Aggregated Pd(0))", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand_Degradation [label="Degraded Ligand\n(e.g., Phosphine Oxide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Poisoned_Catalyst [label="Poisoned Catalyst\n(e.g., Pd-S species)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalytic_Cycle [label="Desired\nCatalytic Cycle", shape=circle, style=dashed, color="#34A853"];

// Edges Active_Catalyst -> Oxidative_Addition [label="Ar-I"]; Oxidative_Addition -> Reductive_Elimination [label="Transmetalation\n+ R-B(OR)₂"]; Reductive_Elimination -> Active_Catalyst [label="Product\n(Ar-R)"]; Reductive_Elimination -> Catalytic_Cycle [style=invis];

// Deactivation Pathways Active_Catalyst -> Inactive_Pd_Black [label="Aggregation\n(High Temp / O₂)", color="#EA4335", style=dashed, arrowhead=normal]; Active_Catalyst -> Ligand_Degradation [label="Oxidation (O₂)", color="#FBBC05", style=dashed, arrowhead=normal]; Active_Catalyst -> Poisoned_Catalyst [label="Impurities (S, etc.)", color="#EA4335", style=dashed, arrowhead=normal]; } dot Caption: Potential deactivation pathways for a Pd(0) catalyst.

// Nodes Start [label="Start: Low Yield or\nStalled Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Setup [label="Check Reaction Setup:\nInert Atmosphere? Degassed Solvents?", shape=diamond, fillcolor="#F1F3F4"]; Fix_Setup [label="Remedy Setup:\nPurge with Argon, Use Freshly Degassed Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observe_Pd_Black [label="Is Palladium Black\nObserved?", shape=diamond, fillcolor="#F1F3F4"]; Optimize_Ligand [label="Optimize Ligand & Temp:\n- Increase Ligand Bulk/Donation\n- Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Base_Solvent [label="Screen Base & Solvent:\n- Try Stronger/Weaker Base\n- Change Solvent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Side_Products [label="Analyze Byproducts:\nHomocoupling or Hydrodehalogenation?", shape=diamond, fillcolor="#F1F3F4"]; Purify_Reagents [label="Purify Reagents:\nRemove Potential Catalyst Poisons", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Setup; Check_Setup -> Fix_Setup [label="No"]; Fix_Setup -> Observe_Pd_Black; Check_Setup -> Observe_Pd_Black [label="Yes"]; Observe_Pd_Black -> Optimize_Ligand [label="Yes"]; Optimize_Ligand -> Analyze_Side_Products; Observe_Pd_Black -> Screen_Base_Solvent [label="No"]; Screen_Base_Solvent -> Analyze_Side_Products; Analyze_Side_Products -> Purify_Reagents [label="Yes"]; Analyze_Side_Products -> Success [label="No"]; Purify_Reagents -> Success; } dot Caption: A logical workflow for troubleshooting catalyst deactivation.

// Nodes Pd0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4"]; PdII_Complex [label="Ar-Pd(II)Lₙ-I", fillcolor="#FBBC05", fontcolor="#202124"]; TM [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4"]; PdII_Diaryl [label="Ar-Pd(II)Lₙ-R", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4"]; Deactivation [label="Deactivation Pathways\n(Aggregation, Poisoning)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA [label="Ar-I (this compound)"]; OA -> PdII_Complex; PdII_Complex -> TM [label="R-B(OR)₂ + Base"]; TM -> PdII_Diaryl; PdII_Diaryl -> RE; RE -> Pd0 [label="Ar-R (Product)"];

// Deactivation Link Pd0 -> Deactivation [style=dashed, color="#EA4335", label=" O₂, Temp,\nImpurities"]; } dot Caption: The Suzuki-Miyaura catalytic cycle and points of deactivation.

References

Technical Support Center: Minimizing Homocoupling of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the undesired homocoupling of 4-iodo-3-methylphenol in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the case of reactions with this compound, this can result in the formation of a symmetrical biaryl compound (dimer of this compound) or, in reactions like the Sonogashira coupling, the dimerization of the alkyne partner (Glaser coupling).[1][2] This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The main culprits for the homocoupling of aryl halides like this compound are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[4][5] The use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state can also lead to increased homocoupling.[2][4] In Sonogashira reactions, the copper(I) co-catalyst, especially in the presence of oxygen, is a primary cause of alkyne homocoupling (Glaser coupling).[1][6]

Q3: How can I detect if homocoupling is a major issue in my reaction?

A3: The presence of a symmetrical biaryl byproduct in your crude reaction mixture, which can be identified using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, is a strong indicator of homocoupling.[2] This byproduct will have a molecular weight corresponding to the dimer of this compound.

Q4: Which coupling reactions are more susceptible to homocoupling with this compound?

A4: While homocoupling can occur in various palladium-catalyzed reactions, it is a particularly common issue in Suzuki-Miyaura and Sonogashira couplings.[7] In Suzuki reactions, the boronic acid partner is prone to homocoupling.[8][9] In Sonogashira reactions, the terminal alkyne readily undergoes homocoupling, a reaction known as Glaser coupling.[1] The Heck reaction can also exhibit homocoupling of the aryl halide, although it may be less prevalent depending on the specific reaction conditions.[7]

Troubleshooting Guides

This section provides specific troubleshooting advice for minimizing the homocoupling of this compound in common cross-coupling reactions.

General Strategies to Minimize Homocoupling

If you are observing significant homocoupling of this compound, consider the following general troubleshooting strategies applicable to most palladium-catalyzed coupling reactions.

Potential CauseTroubleshooting StrategyRationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon).[9]Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II), which catalyzes homocoupling.[2][8][10]
Presence of Pd(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[2][9] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[10]Pd(II) species can directly react with the coupling partners to form homocoupled products.[4] Using a Pd(0) source or ensuring the in-situ reduction of Pd(II) to Pd(0) minimizes this side reaction.[9][10]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or bulky alkylphosphines like P(t-Bu)₃).[2]These ligands can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, making the competing homocoupling pathway less favorable.[2]
High Reagent Concentration Add the more reactive coupling partner (e.g., the boronic acid in Suzuki coupling or the alkyne in Sonogashira coupling) slowly to the reaction mixture, for instance, using a syringe pump.[3][6][7]Maintaining a low instantaneous concentration of the reactive partner can disfavor the bimolecular homocoupling reaction.[3][6]
Inappropriate Reaction Conditions Optimize the reaction temperature, base, and solvent. Lowering the temperature can sometimes reduce side reactions.[7] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).[9]Reaction kinetics and selectivity are highly sensitive to these parameters. Optimization can favor the desired cross-coupling pathway over homocoupling.[7][9]
Specific Guidance for Coupling Reactions
  • Suzuki-Miyaura Coupling: The primary homocoupling product arises from the boronic acid partner. Besides the general strategies, using stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can suppress homocoupling by providing a controlled release of the boronic acid.[9]

  • Sonogashira Coupling: The main side reaction is the homocoupling of the terminal alkyne (Glaser coupling). The most effective way to prevent this is to employ copper-free Sonogashira protocols.[1][6] If a copper co-catalyst is used, strict exclusion of oxygen is critical.[1][6]

  • Heck Coupling: Homocoupling of this compound can occur. Ensuring the efficient generation and stability of the active Pd(0) catalyst is crucial. Using a well-defined Pd(0) precatalyst is recommended.[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating strategies to minimize homocoupling.

  • Reagent Preparation: Ensure all solvents are anhydrous and have been rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9] All solid reagents should be dried.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL).

  • Boronic Acid Addition: Dissolve the arylboronic acid (1.1 mmol, 1.1 equiv) in a minimum amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for a Copper-Free Sonogashira Reaction

This protocol provides a method for the Sonogashira coupling of this compound with a terminal alkyne without a copper co-catalyst to prevent Glaser homocoupling.[6]

  • Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed.[6]

  • Reaction Setup: In a glovebox or using a Schlenk line, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a flame-dried Schlenk flask. Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[6]

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL). Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.[6]

  • Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[6]

Data Presentation

The following tables summarize the general effects of various reaction parameters on the formation of homocoupling byproducts.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceGeneral Impact on HomocouplingReference
Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂)Higher tendency for homocoupling, especially without a reducing agent.[2][4][9]
Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Generally suppresses homocoupling by providing the active catalyst directly.[2][9]

Table 2: Influence of Ligand Type on Suzuki Coupling Homocoupling

Ligand TypeGeneral CharacteristicsImpact on HomocouplingReference
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May permit more homocoupling under non-ideal conditions.[2]
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[2]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.[2]

Visualizations

Troubleshooting_Homocoupling start Significant Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Action: Rigorously degas solvents and reaction mixture. check_atmosphere->degas No check_pd_source What is the palladium source? check_atmosphere->check_pd_source Yes degas->check_pd_source pd0_source Using Pd(0) Precatalyst check_pd_source->pd0_source Pd(0) pd2_source Using Pd(II) Precatalyst check_pd_source->pd2_source Pd(II) check_ligand Is the ligand optimal (bulky, electron-rich)? pd0_source->check_ligand switch_to_pd0 Action: Switch to a Pd(0) precatalyst or add a mild reducing agent. pd2_source->switch_to_pd0 switch_to_pd0->check_ligand optimize_ligand Action: Screen bulky, electron-rich ligands. check_ligand->optimize_ligand No check_addition Is the reactive partner added slowly? check_ligand->check_addition Yes optimize_ligand->check_addition slow_addition Action: Employ slow addition via syringe pump. check_addition->slow_addition No end Homocoupling Minimized check_addition->end Yes slow_addition->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Purification prep_reagents Prepare Dry and Pure Reagents degas_solvents Degas Solvents Rigorously (N2/Ar sparging) prep_reagents->degas_solvents setup To a flame-dried Schlenk flask: - this compound - Pd(0) Catalyst & Ligand - Base degas_solvents->setup add_solvent Add Degassed Solvent setup->add_solvent slow_add Slowly Add Coupling Partner (e.g., boronic acid or alkyne) via Syringe Pump add_solvent->slow_add react Heat and Stir Reaction Mixture slow_add->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Standard Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Desired Cross-Coupled Product purify->product

Caption: Experimental workflow to minimize homocoupling.

References

Impact of base and solvent choice on 4-Iodo-3-methylphenol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodo-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of base and solvent choice on the reactivity of this compound in common organic transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this substrate include:

  • O-Alkylation (Williamson Ether Synthesis): To form aryl ethers.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: To form C-N bonds with amines.[1][2][3][4][5]

    • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[6][7]

    • Heck Reaction: To form C-C bonds with alkenes.[8][9][10]

  • Ullmann Condensation: A copper-catalyzed method for forming C-O, C-N, and C-S bonds.[11][12][13]

Q2: How does the choice of base affect the reactivity of the hydroxyl group in this compound?

A2: The hydroxyl group of this compound is weakly acidic and requires a base to be deprotonated to the more nucleophilic phenoxide anion for reactions like O-alkylation. The choice of base is critical:

  • Strong Bases (e.g., NaH, KH): These are suitable for complete deprotonation, especially when using less reactive alkylating agents. However, their high reactivity can sometimes lead to side reactions if other sensitive functional groups are present.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in polar aprotic solvents like DMF or acetonitrile. They are effective for many O-alkylation and cross-coupling reactions and are generally milder, offering better functional group tolerance.[14]

  • Organic Bases (e.g., DBU, DIPEA): These can be used in specific applications, particularly when inorganic bases are not soluble or compatible with the reaction conditions.

Q3: What is the role of the solvent in reactions involving this compound?

A3: The solvent plays a crucial role in solvating the reactants, influencing the reaction rate, and in some cases, determining the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are excellent choices for many reactions involving this compound, such as Williamson ether synthesis and palladium-catalyzed couplings. They effectively solvate cations, leaving the anionic nucleophile (phenoxide) more reactive.

  • Polar Protic Solvents (e.g., water, ethanol): While less common for O-alkylation due to potential solvation of the nucleophile, they can be used in some cross-coupling reactions, often in biphasic systems with an organic solvent.[15]

  • Apolar Solvents (e.g., Toluene, Dioxane): These are frequently used in palladium-catalyzed cross-coupling reactions.[15]

Q4: Can I selectively react at the iodine position without affecting the hydroxyl group?

A4: Yes, the carbon-iodine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The hydroxyl group typically remains intact under these conditions, although it may require protection in some cases, depending on the specific reagents and reaction conditions. For reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Incomplete deprotonation of the phenol. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Switch to a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). 3. Increase the reaction temperature.
Formation of side products (e.g., elimination) 1. Alkylating agent is sterically hindered (secondary or tertiary). 2. Base is too strong.1. Use a primary alkyl halide. For secondary or tertiary ethers, consider alternative synthetic routes. 2. Use a milder base (e.g., K₂CO₃).
Reaction stalls 1. Base is not sufficiently soluble in the solvent. 2. Water present in the reaction mixture.1. Choose a solvent that better solubilizes the base (e.g., DMF for K₂CO₃). 2. Ensure all reagents and solvents are anhydrous.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Issue Possible Cause(s) Troubleshooting Steps
Low or no product formation 1. Catalyst is inactive. 2. Ligand is not suitable for the specific transformation. 3. Base is not optimal. 4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Try a different base (e.g., K₃PO₄, Cs₂CO₃). 4. Increase the reaction temperature.
Homocoupling of the boronic acid (in Suzuki coupling) 1. Presence of oxygen in the reaction mixture. 2. Catalyst decomposition.1. Thoroughly degas the solvent and reaction mixture. 2. Use a more stable catalyst/ligand system.
Dehalogenation of this compound 1. Presence of a hydrogen source and a reducing environment. 2. Catalyst system promotes hydrodehalogenation.1. Ensure anhydrous and inert conditions. 2. Choose a different ligand or catalyst system.
Low yields in Buchwald-Hartwig amination 1. Sterically hindered amine or aryl halide. 2. Inappropriate base for the specific amine.1. Use a more sterically bulky and electron-rich phosphine ligand. 2. For less basic amines, a stronger base like NaOt-Bu or LHMDS may be required.[4]

Experimental Protocols & Data

O-Alkylation of this compound (Illustrative Protocol)

This protocol is a general guideline for the O-alkylation of this compound. Optimization of the base, solvent, and temperature may be necessary for specific alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Base (e.g., K₂CO₃ or NaH)

  • Solvent (e.g., DMF or THF)

  • Anhydrous conditions

Procedure with K₂CO₃ in DMF:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF.

  • Add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure with NaH in THF:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) as a mineral oil dispersion.

  • Wash the NaH with anhydrous hexanes and carefully decant the hexanes.

  • Add anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with a suitable organic solvent, wash, dry, and purify as described above.

Table 1: Illustrative Yields for O-Alkylation of this compound with Ethyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF806~85-95
2Cs₂CO₃Acetonitrile608~90-98
3NaHTHFRoom Temp.4~90-97
4K₂CO₃AcetoneReflux12~70-80

Note: These are typical yields for Williamson ether synthesis with similar phenols and may vary depending on the specific reaction conditions and scale.

Suzuki-Miyaura Coupling of this compound (Illustrative Protocol)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Illustrative Yields for Suzuki Coupling of this compound with Phenylboronic Acid

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9012~80-90
2PdCl₂(dppf)K₃PO₄Dioxane/H₂O1008~85-95
3Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1006~90-98

Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, ligand, and reaction conditions.

Visualizations

O_Alkylation_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions 4_Iodo_3_methylphenol This compound Reaction_Vessel Reaction (Deprotonation & SN2) 4_Iodo_3_methylphenol->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K2CO3, NaH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, THF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Product Purification->Product

Caption: Workflow for the O-Alkylation of this compound.

Suzuki_Coupling_Pathway Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Iodide This compound Aryl_Iodide->Oxidative_Addition PdII_Complex Ar-Pd(II)-I(Ln) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Stability issues of 4-Iodo-3-methylphenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-iodo-3-methylphenol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. Storage at room temperature is generally acceptable.[1]

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is limited, related phenolic compounds and iodoaromatics are known to be sensitive to light. Prolonged exposure to light, especially UV radiation, can lead to decomposition. It is best practice to store the compound in an amber vial or a light-proof container and to conduct reactions in vessels shielded from direct light.

Q3: How does pH affect the stability of this compound?

A3: Phenolic compounds, in general, are more susceptible to degradation under basic (alkaline) conditions.[2] The phenoxide anion formed at high pH is more electron-rich and thus more prone to oxidation. For reactions requiring basic conditions, it is advisable to use the mildest possible base and the shortest reaction times to minimize degradation. Acidic to neutral conditions are generally more favorable for the stability of phenolic compounds.[2]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely to be oxidation and deiodination. Oxidation of the phenol ring can lead to the formation of quinone-type structures and other complex colored byproducts. Deiodination, the cleavage of the carbon-iodine bond, can occur under certain reaction conditions, particularly in the presence of reducing agents or certain catalysts, leading to the formation of 3-methylphenol.

Troubleshooting Guides

Issue 1: Discoloration of this compound During Storage or Reaction
Potential Cause Suggested Solution
Oxidation Exposure to air can lead to oxidation of the phenol moiety. Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., nitrogen or argon) before storage. For reactions, use degassed solvents.
Light Exposure As an iodoaromatic and a phenol, the compound may be light-sensitive. Store in a dark or amber container and protect the reaction vessel from light by wrapping it in aluminum foil.
High pH Basic conditions can promote the formation of colored phenoxide species that are more susceptible to oxidation. If discoloration is observed in a basic reaction mixture, consider using a weaker base or adding the base portion-wise.
Trace Metal Impurities Trace metal impurities can catalyze oxidation. Use high-purity starting materials and solvents.
Issue 2: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Potential Cause Suggested Solution
Catalyst Inactivation The phenolic -OH group can sometimes interfere with the catalyst. Consider protecting the hydroxyl group as a methyl ether or a silyl ether prior to the coupling reaction.
Degradation of Starting Material If the reaction is run at elevated temperatures for extended periods, thermal decomposition may occur. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.
Deiodination (Hydrodehalogenation) This is a common side reaction in palladium-catalyzed couplings, leading to the formation of 3-methylphenol.[3] Try using a different ligand, a lower reaction temperature, or a different base to minimize this side reaction.
Poor Quality Reagents Ensure all reagents, including the palladium catalyst, ligands, base, and solvents, are of high purity and anhydrous where necessary.

Stability Data Overview

Specific quantitative stability data for this compound is not extensively documented. However, the following table provides general stability information for related phenolic compounds, which can serve as a guideline.

Parameter Compound Class Observation Reference
Thermal Stability General Organic CompoundsDecomposition temperature is a kinetic, not a thermodynamic, property and depends on the experimental setup.[4]
pH Stability Phenolic CompoundsGenerally more stable in acidic to neutral pH. Degradation rate increases in alkaline solutions.[2]
Photostability Phenolic CompoundsSusceptible to degradation under UV and visible light irradiation, often leading to colored byproducts.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability
  • Place a known amount of this compound (e.g., 5-10 mg) into a differential scanning calorimetry (DSC) pan.

  • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Monitor the DSC thermogram for any exothermic or endothermic events that indicate decomposition. The onset temperature of a significant exothermic event can be considered an indicator of the decomposition temperature.

  • For more quantitative analysis, thermogravimetric analysis (TGA) can be used to determine the temperature at which mass loss occurs.

Protocol 2: General Procedure for Assessing pH Stability
  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, 9).

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add a small aliquot of the stock solution to each buffered solution to a final concentration of ~10-50 µM.

  • Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C) and protect them from light.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining this compound by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in a Cross-Coupling Reaction start Low or No Product Formation check_sm Check Starting Material Integrity (TLC, NMR) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok repurify_sm Repurify or Replace Starting Material sm_ok->repurify_sm No check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) sm_ok->check_reagents Yes repurify_sm->start reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Appropriate? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Increase Temp, Extend Time) conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Products (e.g., Deiodination) conditions_ok->check_side_reactions Yes optimize_conditions->start side_reactions_present Side Reactions Observed? check_side_reactions->side_reactions_present modify_protocol Modify Protocol (e.g., Change Ligand/Base, Protect -OH Group) side_reactions_present->modify_protocol Yes success Successful Reaction side_reactions_present->success No modify_protocol->start

Caption: Troubleshooting workflow for cross-coupling reactions.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_deiodination Reductive/Catalytic Deiodination start This compound phenoxide Phenoxide Anion start->phenoxide High pH / Base deiodinated 3-Methylphenol start->deiodinated Reducing Agent or Side Reaction in Pd-Coupling quinone Quinone-type Byproducts phenoxide->quinone [O] polymeric Polymeric Material quinone->polymeric Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Iodo-3-methylphenol and 4-Bromo-3-methylphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 4-Iodo-3-methylphenol and 4-Bromo-3-methylphenol in three key palladium- and copper-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. This analysis is supported by established chemical principles and representative experimental data for analogous compounds, offering insights into substrate selection for organic synthesis.

The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in cross-coupling catalysis. This difference is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker carbon-iodine bond facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][2] Consequently, reactions involving this compound are generally expected to proceed under milder conditions, with faster reaction rates and potentially higher yields compared to its bromo-analogue.

Quantitative Reactivity Comparison

Table 1: Suzuki-Miyaura Coupling of Representative Aryl Halides with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802~95
4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O804~85

This data is representative and compiled from various sources illustrating the general reactivity trend.

Table 2: Buchwald-Hartwig Amination of Representative Aryl Halides with Aniline

Aryl HalidePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd₂(dba)₃ (1 mol%)XPhos (2 mol%)NaOtBu (1.2)Toluene1008>95
4-BromotoluenePd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBu (1.4)Toluene11016~90

This data is representative and compiled from various sources illustrating the general reactivity trend.

Table 3: Ullmann Condensation of Representative Aryl Halides with Phenol

Aryl HalideCopper Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotolueneCuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMF12012~80
4-BromotolueneCuI (20 mol%)1,10-PhenanthrolineK₂CO₃DMF14024~70

This data is representative and compiled from various sources illustrating the general reactivity trend.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation that can be adapted for the comparative study of this compound and 4-Bromo-3-methylphenol.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (this compound or 4-Bromo-3-methylphenol, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O mixture, 10:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Objective: To form a C-N bond through a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (this compound or 4-Bromo-3-methylphenol, 1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk tube.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • To the same Schlenk tube, add the base, aryl halide, and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[3]

Ullmann Condensation Protocol

Objective: To synthesize a diaryl ether via a copper-catalyzed reaction.[4]

Materials:

  • Aryl halide (this compound or 4-Bromo-3-methylphenol, 1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 20-40 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF or Pyridine)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenol, CuI, ligand, and base.

  • Add the solvent and heat the mixture to a high temperature (e.g., 120-160 °C).

  • Stir the reaction mixture for the specified time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify end end purify->end Final Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation (Inert) cluster_reaction Reaction cluster_workup Workup & Purification catalyst Combine Pd Precatalyst and Ligand in Solvent add_reagents Add Base, Aryl Halide, and Amine catalyst->add_reagents heat Seal and Heat add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter purify Column Chromatography filter->purify end end purify->end Final Product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification mix Combine Aryl Halide, Phenol, CuI, Ligand, and Base add_solvent Add Solvent mix->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool and Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Column Chromatography extract->purify end end purify->end Final Product

Caption: Generalized workflow for the Ullmann condensation.

References

A Comparative Spectroscopic Analysis of 4-Iodo-3-methylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-iodo-3-methylphenol and its structural isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in drug development processes. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual aids to facilitate interpretation.

Isomer Structures

The isomers of iodo-methylphenol are positional isomers where the iodine atom and the methyl group occupy different positions on the phenol ring. The focus of this guide is on the isomers of this compound.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its selected isomers. Variations in the chemical shifts (δ) in NMR, vibrational frequencies (cm⁻¹) in IR, and mass-to-charge ratios (m/z) in MS provide the basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
This compound Data not readily available in searched resources.
4-Iodo-2-methylphenol Protons attached to the aromatic ring in phenols typically show signals between 7-8 ppm. The hydroxyl proton (-OH) signal is expected in the 4–7 ppm range.[1]
2-Iodo-4-methylphenol Aromatic protons are expected in the 7-8 ppm range, and the hydroxyl proton signal between 4-7 ppm.[1]
2-Iodo-3-methylphenol Aromatic protons are expected in the 7-8 ppm range, and the hydroxyl proton signal between 4-7 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)Solvent
This compound Data not readily available in searched resources.-
4-Iodo-2-methylphenol Data available, typically run in CDCl₃.[2] Due to the symmetry of phenol, four distinct 13C signals are expected for the aromatic carbons, not six.[3]CDCl₃[2]
2-Iodo-4-methylphenol Data available, with the number of distinct signals dependent on the symmetry of the molecule.[4]-
2-Iodo-3-methylphenol Data not readily available in searched resources.-

Table 3: IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound Expect a broad O-H stretch around 3200–3600 cm⁻¹, aromatic C-H stretches from 3000-3100 cm⁻¹, C=C aromatic ring stretches from 1500–1600 cm⁻¹, and a C-O stretch around 1220 cm⁻¹.[5][6]
4-Iodo-2-methylphenol Similar to other phenols, a broad O-H stretch (3200–3600 cm⁻¹), aromatic C-H stretches (3000–3100 cm⁻¹), C=C aromatic ring stretches (1500–1600 cm⁻¹), and a C-O stretch (~1220 cm⁻¹) are expected.[5][6]
2-Iodo-4-methylphenol Expected to show a characteristic broad O-H stretch, aromatic C-H and C=C stretches, and a C-O stretch, consistent with a phenolic structure.[5][6]
2-Iodo-3-methylphenol The IR spectrum should display a prominent broad O-H stretching band and other characteristic peaks for the aromatic ring and C-O bond.[5][6]

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₇H₇IO234.03The molecular ion peak [M]⁺ is expected at m/z 94 for the phenol base structure, with the most abundant ion typically being the base ion peak.[7] The molecular weight of this compound is 234.03 g/mol .[8]
4-Iodo-2-methylphenol C₇H₇IO234.04The molecular weight is 234.04 g/mol .[9][10] In mass spectrometry, alcohols and phenols often undergo alpha cleavage and dehydration.[1]
2-Iodo-4-methylphenol C₇H₇IO234.03The molecular weight is 234.03 g/mol .[4]
2-Iodo-3-methylphenol C₇H₇IO234.03The molecular weight is 234.03 g/mol .[11]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[12]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[3][13]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The position of the hydroxyl (-OH) proton can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear or significantly diminish.[1][14]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[15]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The broadness of the O-H stretching band in phenols is a key characteristic and is due to hydrogen bonding.[5][16]

Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • Sample Introduction: The sample, dissolved in a suitable solvent like dichloromethane, is injected into the GC, where it is vaporized and separated on a capillary column.[17]

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or ion trap) and detected.[17] The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structure of the compound.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Compound Identification Isomer Iodo-methylphenol Isomer NMR NMR Spectroscopy (¹H and ¹³C) Isomer->NMR IR IR Spectroscopy Isomer->IR MS Mass Spectrometry (GC-MS) Isomer->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic analysis of iodo-methylphenol isomers.

References

A Comparative Guide to Analytical Methods for 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Iodo-3-methylphenol is crucial for various applications, from quality control to pharmacokinetic studies. This guide provides an objective comparison of potential analytical methods, supported by experimental data from analogous phenolic compounds, to assist in method selection and cross-validation.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance of common analytical techniques for the analysis of phenolic compounds, which can be extrapolated for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99 (with derivatization)> 0.99
Limit of Detection (LOD) 1-10 ng/mL0.1-1 ng/mL0.01-0.1 ng/mL
Limit of Quantitation (LOQ) 5-50 ng/mL0.5-5 ng/mL0.05-0.5 ng/mL
Precision (%RSD) < 5%< 10%< 5%
Accuracy (Recovery %) 90-110%85-115%95-105%
Sample Throughput HighModerateHigh
Matrix Effect Low to ModerateLow (with derivatization)Moderate to High
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phenolic compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical starting point is a 65:35 (v/v) mixture of 10 mM potassium dihydrogen phosphate (pH 3.8), acetonitrile, and methanol (65:15:20, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined, but a common wavelength for phenols is around 271 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is often required for polar phenolic compounds to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique for phenols. The sample is heated with the derivatizing agent to form a less polar trimethylsilyl ether.

  • Oven Temperature Program: An initial temperature of 80°C, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound for enhanced sensitivity.

  • Quantification: An internal standard is typically used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity and is the method of choice for trace-level quantification in complex biological matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a focus on mobile phases compatible with MS (e.g., using volatile buffers like ammonium formate or acetate).

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation. This provides a high degree of selectivity.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up complex samples and concentrate the analyte.

  • Quantification: An isotopically labeled internal standard is ideal for LC-MS/MS to compensate for matrix effects and variations in instrument response. A calibration curve is constructed based on the peak area ratios.

Visualizations

Experimental Workflow for Method Selection and Cross-Validation

The following diagram illustrates a logical workflow for selecting and cross-validating an analytical method for this compound.

A Define Analytical Requirements (Sensitivity, Matrix, Throughput) B Method Selection (HPLC-UV, GC-MS, LC-MS/MS) A->B C Method Development & Optimization B->C D Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) C->D E Cross-Validation with Alternative Method D->E F Sample Analysis E->F G Data Comparison & Equivalence Assessment E->G Compare Results H Method Deemed Suitable G->H Results Equivalent I Re-evaluate Method or Requirements G->I Results Not Equivalent I->B

Caption: Workflow for analytical method selection and cross-validation.

Hypothetical Signaling Pathway Involving a Phenolic Compound

This diagram illustrates a hypothetical signaling pathway where a phenolic compound, such as this compound, could potentially exert a biological effect, for instance, by modulating a kinase cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Regulates Phenol This compound Phenol->Receptor Binds

Caption: Hypothetical signaling pathway for a phenolic compound.

References

The Potential of [¹²⁵I]4-Iodo-3-methylphenol as a Novel Radiotracer for Enzyme Inhibition Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A hypothetical yet promising radiolabeled compound, [¹²⁵I]4-Iodo-3-methylphenol, is proposed as a novel tool for investigating enzymes that are modulated by phenolic compounds. This guide provides a comparative analysis of this potential radiotracer against established alternatives for studying two key enzymes: Tyrosinase and Catechol-O-methyltransferase (COMT). The information presented is intended for researchers, scientists, and drug development professionals seeking to explore new molecular probes for enzyme characterization and inhibitor screening.

While direct isotopic labeling studies utilizing this compound are not yet available in published literature, its chemical structure presents a prime opportunity for radioiodination. The resulting radiotracer, [¹²⁵I]this compound, could serve as a valuable competitive inhibitor in binding assays for enzymes that recognize phenolic substrates. This guide explores this potential application, offering a forward-looking comparison with existing methodologies.

Hypothetical Application: A Competitive Radioligand for Phenol-Binding Enzymes

The core concept is to leverage the structural similarity of this compound to the natural substrates of certain enzymes. By introducing a radioactive isotope of iodine (e.g., ¹²⁵I), the molecule can be transformed into a detectable tracer. This radioligand would be invaluable for:

  • Enzyme Active Site Characterization: Understanding the binding kinetics and affinity of phenolic compounds to the enzyme's active site.

  • High-Throughput Screening: Developing competitive binding assays to screen for novel, non-radioactive enzyme inhibitors.

  • Pharmacological Studies: Investigating the density and distribution of target enzymes in tissues.

Two enzymes, Tyrosinase and Catechol-O-methyltransferase (COMT), are particularly relevant targets as they are known to be inhibited by a variety of substituted phenols.

Comparison with Established Alternatives

To objectively evaluate the potential of [¹²⁵I]this compound, it is essential to compare it with existing, well-characterized isotopic labeling and assay techniques for Tyrosinase and COMT.

Parameter[¹²⁵I]this compound (Hypothetical)L-[¹⁴C]DOPA (for Tyrosinase)[³H]Ro 41-0960 (for COMT)
Tracer Type Radioiodinated Small Molecule InhibitorRadiocarbon-labeled SubstrateTritiated Small Molecule Inhibitor
Radionuclide ¹²⁵I¹⁴C³H
Detection Method Gamma CountingScintillation CountingScintillation Counting
Typical Radiochemical Yield Expected to be high (>90%) via electrophilic substitutionDependent on multi-step synthesisDependent on multi-step synthesis
Specific Activity High (carrier-free is possible)Lower than radioiodinated compoundsModerate
In Vivo Stability Potential for in vivo deiodination[1][2]HighHigh
Binding Affinity (Ki) To be determinedN/A (Substrate)~2.5 nM
Primary Application Competitive binding assays, autoradiographyEnzyme activity assaysCompetitive binding assays, autoradiography

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are a hypothetical protocol for the synthesis and use of [¹²⁵I]this compound and established protocols for alternative tracers.

Hypothetical Protocol: Synthesis and Application of [¹²⁵I]this compound

Objective: To synthesize [¹²⁵I]this compound and utilize it in a competitive binding assay to determine the affinity of unlabeled test compounds for Tyrosinase.

Materials:

  • This compound

  • Na[¹²⁵I]

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.4)

  • Sephadex G-25 column

  • Tyrosinase enzyme (from mushroom)

  • Bovine Serum Albumin (BSA)

  • Test compounds (unlabeled inhibitors)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Radiolabeling:

    • To a solution of this compound in phosphate buffer, add Na[¹²⁵I].

    • Initiate the reaction by adding a fresh solution of Chloramine-T.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

    • Quench the reaction by adding sodium metabisulfite.

  • Purification:

    • Separate the radiolabeled product from unreacted iodide using a Sephadex G-25 column equilibrated with phosphate buffer containing BSA.

    • Collect fractions and measure radioactivity to identify the product peak.

  • Competitive Binding Assay:

    • In a series of tubes, add a constant amount of Tyrosinase enzyme and [¹²⁵I]this compound.

    • Add varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC50 value of the test compound.

Alternative Protocol 1: Tyrosinase Activity Assay using L-[¹⁴C]DOPA

Objective: To measure the inhibitory effect of a test compound on the enzymatic activity of Tyrosinase.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.8), Tyrosinase enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding L-[¹⁴C]DOPA.

  • Incubate at a controlled temperature.

  • Stop the reaction by adding acid.

  • Separate the radiolabeled product from the unreacted substrate using chromatography.

  • Quantify the radioactivity of the product using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Alternative Protocol 2: COMT Inhibition Assay using [³H]Ro 41-0960

Objective: To determine the binding affinity of a test compound for COMT using a competitive radioligand binding assay.

Protocol:

  • Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂).

  • In assay tubes, add the reaction buffer, a known amount of [³H]Ro 41-0960, and varying concentrations of the unlabeled test compound.

  • Add the COMT enzyme preparation (e.g., from rat liver homogenate).

  • Incubate to allow for competitive binding to reach equilibrium.

  • Separate bound and free radioligand using a method such as filtration or size-exclusion chromatography.

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Determine the IC50 of the test compound by analyzing the displacement of [³H]Ro 41-0960.

Visualizing the Workflows and Pathways

To further clarify the experimental designs and biological context, the following diagrams are provided.

G Hypothetical Workflow for [¹²⁵I]this compound Synthesis and Use cluster_synthesis Radiosynthesis cluster_assay Competitive Binding Assay Precursor This compound Reaction Electrophilic Substitution Precursor->Reaction Radioiodide Na[¹²⁵I] Radioiodide->Reaction Oxidant Chloramine-T Oxidant->Reaction Quenching Sodium Metabisulfite Reaction->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Product [¹²⁵I]this compound Purification->Product Radioligand [¹²⁵I]this compound Product->Radioligand Enzyme Tyrosinase or COMT Incubation Binding Equilibrium Enzyme->Incubation Radioligand->Incubation TestCompound Unlabeled Inhibitor TestCompound->Incubation Separation Filtration Incubation->Separation Detection Gamma Counting Separation->Detection Analysis IC50 Determination Detection->Analysis

Caption: Hypothetical workflow for the synthesis and application of [¹²⁵I]this compound.

G Tyrosinase Catalyzed Melanin Synthesis and Point of Inhibition Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Steps Tyrosinase Tyrosinase Inhibitor [¹²⁵I]this compound (Hypothetical Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: The melanin synthesis pathway and the inhibitory action of a hypothetical tracer.

Conclusion

While the use of this compound in isotopic labeling studies is currently hypothetical, its potential as a precursor for a valuable radiotracer is significant. A radioiodinated derivative could offer a high-specific-activity probe for studying enzymes like Tyrosinase and COMT through competitive binding assays. This approach would complement existing methods that often rely on radiolabeled substrates or more complex tritiated inhibitors. The primary challenge for such a tracer would be ensuring its in vivo stability against deiodination. Further research is warranted to synthesize and characterize [¹²⁵I]this compound to validate its utility and performance against the established alternatives detailed in this guide.

References

A Comparative Kinetic Analysis of 4-Iodo-3-methylphenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate substrates and reaction conditions is paramount for the efficient synthesis of complex organic molecules. This guide provides a comprehensive kinetic comparison of 4-iodo-3-methylphenol in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. By presenting available experimental data for analogous compounds, this guide offers a predictive framework for the kinetic performance of this compound, facilitating informed decisions in reaction design and optimization.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond dissociation energy. This trend dictates that aryl iodides, such as this compound, are generally more reactive than their corresponding bromides and chlorides. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction rates, which are critical advantages in multi-step syntheses.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively available in the peer-reviewed literature, a robust comparative analysis can be constructed by examining structurally similar compounds. The following tables summarize key kinetic parameters for Suzuki-Miyaura, Heck, and Sonogashira reactions of relevant aryl iodides, providing a baseline for the expected kinetic profile of this compound.

Table 1: Comparative Kinetic Parameters for the Suzuki-Miyaura Coupling of Aryl Iodides

Parameter4'-Iodoacetophenone (Experimental Data)This compound (Predicted)Rationale for Prediction
Reaction Order (Aryl Halide) Quasi-first-orderExpected to be quasi-first-orderThe fundamental mechanism of oxidative addition is anticipated to be similar.
Reaction Order (Boronic Acid) Zero-orderExpected to be zero-orderFor aryl iodides, transmetalation is typically not the rate-determining step.[1]
Reaction Order (Base) Zero-orderExpected to be zero-orderThe base is generally in excess and not involved in the rate-determining step.[1]
Activation Energy (Ea) ~63 kJ/mol[1]Expected to be in a similar rangeThe electronic and steric effects of the methyl and hydroxyl groups are not expected to drastically alter the activation barrier for the rate-determining oxidative addition step.

Table 2: Comparative Kinetic Parameters for the Heck Coupling of Aryl Iodides

ParameterIodobenzene (Experimental Data)This compound (Predicted)Rationale for Prediction
General Reactivity Trend I > Br > Cl[2]HighThe C-I bond is significantly weaker than C-Br and C-Cl bonds, facilitating oxidative addition.
Rate-Determining Step Can be alkene insertion or β-hydride elimination, depending on conditions.[2][3]Likely oxidative addition or a subsequent stepFor reactive aryl iodides, the oxidative addition is fast, and other steps in the catalytic cycle can become rate-limiting.
Activation Energy (Ea) ~72.9 kJ/mol[4]Expected to be in a similar rangeThe substituents on the phenyl ring are unlikely to cause a major deviation in the activation energy compared to iodobenzene.

Table 3: Comparative Kinetic Parameters for the Sonogashira Coupling of Aryl Iodides

ParameterGeneral Aryl Iodides (Experimental Data)This compound (Predicted)Rationale for Prediction
General Reactivity Trend Vinyl iodide > Aryl iodide > Vinyl bromide > Aryl bromide[5]HighAryl iodides are highly reactive substrates for Sonogashira coupling.[5]
Rate-Limiting Step Oxidative Addition[6]Oxidative AdditionThe C-I bond cleavage is generally the slowest step in the catalytic cycle for aryl iodides.[6]
Activation Enthalpy (ΔH‡) 48-62 kJ/mol[6]Expected to be within this rangeThe electronic nature of the substituents on the aromatic ring can influence the activation enthalpy, but it is predicted to remain within the typical range for aryl iodides.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible kinetic data. The following is a generalized methodology for the kinetic analysis of this compound in cross-coupling reactions, which can be adapted for specific reaction types.

1. Materials and Reagents:

  • This compound (substrate)

  • Coupling partner (e.g., phenylboronic acid, styrene, phenylacetylene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Et₃N)

  • Copper(I) salt (for Sonogashira, e.g., CuI)

  • Anhydrous solvent (e.g., DMF, toluene, 1,4-dioxane)

  • Internal standard (e.g., dodecane, biphenyl) for chromatographic analysis

2. Reaction Setup:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

  • In a typical experiment, the aryl halide, coupling partner, base, and internal standard are dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • The solution is degassed by bubbling with an inert gas for 15-20 minutes.

  • The palladium catalyst (and ligand and/or copper salt, if applicable) is then added to the reaction mixture.

3. Reaction Monitoring and Data Acquisition:

  • The reaction is maintained at a constant temperature using a thermostatically controlled oil bath or heating mantle.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.

  • Each aliquot is immediately quenched (e.g., by dilution with a cold solvent or addition of a quenching agent) to stop the reaction.

  • The quenched samples are then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the reactant (this compound) and the product over time.

4. Data Analysis:

  • The concentration of the reactant and product at each time point is determined by comparing their peak areas to that of the internal standard.

  • The initial reaction rate is determined from the slope of the concentration versus time plot in the initial linear region.

  • To determine the reaction order with respect to each reactant, a series of experiments is conducted where the initial concentration of one reactant is varied while keeping the concentrations of all other components constant. The effect on the initial rate is then observed.

  • The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and constructing an Arrhenius plot (ln(k) vs. 1/T).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a decision-making guide for selecting a coupling reaction.

Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-I) Pd0->OA Ar-I PdII Ar-Pd(II)-I(L)_n OA->PdII TM Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) PdII->TM Coupling Partner PdII_R Ar-Pd(II)-R(L)_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product

Caption: Generic catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Base, Solvent, Internal Standard setup->reagents degas Degas Solvent reagents->degas catalyst Add Catalyst degas->catalyst reaction Maintain Constant Temperature catalyst->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling sampling->reaction quench Quench Reaction sampling->quench analysis GC/HPLC Analysis quench->analysis data Data Processing (Concentration vs. Time) analysis->data kinetics Determine Rate Law and Activation Energy data->kinetics end End kinetics->end

Caption: Experimental workflow for the kinetic analysis of coupling reactions.

Decision Tree start Desired C-C Bond? sp2_sp2 C(sp2)-C(sp2)? start->sp2_sp2 Yes sp2_sp C(sp2)-C(sp)? start->sp2_sp Yes (Alternative) other Other Coupling start->other No sp2_sp2_alkene C(sp2)-C(sp2) Alkene? sp2_sp2->sp2_sp2_alkene Yes suzuki Suzuki-Miyaura sp2_sp2->suzuki No (Aryl-Aryl) heck Heck sp2_sp2_alkene->heck Yes sp2_sp2_alkene->other No sonogashira Sonogashira sp2_sp->sonogashira Yes sp2_sp->other No

Caption: Decision tree for selecting a suitable cross-coupling reaction.

References

Comparison of catalyst systems for 4-Iodo-3-methylphenol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalyst Systems for the Functionalization of 4-Iodo-3-methylphenol

Data Presentation: A Comparative Look at Catalyst Performance

The following tables summarize typical reaction conditions and yields for various cross-coupling reactions on aryl iodides, providing a valuable starting point for the functionalization of this compound.

Note on Data: Specific experimental data for the functionalization of this compound is limited in publicly available literature. The data presented below is a compilation from reactions on closely related substrates such as 4-iodotoluene, 4-iodoanisole, and other substituted aryl iodides. These conditions are expected to be a good starting point for optimization with this compound.

Table 1: Comparison of Catalyst Systems for C-C Bond Formation

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Suzuki-Miyaura Coupling Pd(PPh₃)₄ (2 mol%)PPh₃ (in catalyst)K₂CO₃Toluene/EtOH/H₂O801285-95For coupling with arylboronic acids.
Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane1001690-98Highly active catalyst system for a broad range of boronic acids.
Sonogashira Coupling PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)PPh₃ (in catalyst)Et₃NTHFRT480-95For coupling with terminal alkynes.[1]
Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) / CuI (2 mol%)PPh₃PiperidineDMF60685-92Alternative conditions for Sonogashira coupling.
Heck Coupling Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)Et₃NDMF1002470-85For coupling with acrylates and styrenes.[2][3]
Pd/C (5 mol%)NoneNaOAcNMP1201865-80Heterogeneous catalyst, ligand-free conditions.
Stille Coupling Pd(PPh₃)₄ (5 mol%)PPh₃ (in catalyst)NoneToluene1101675-90For coupling with organostannanes.[4][5][6][7]
PdCl₂(MeCN)₂ (3 mol%) / AsPh₃ (6 mol%)AsPh₃NoneDMF801280-95Arsine ligand can improve yields in some cases.

Table 2: Comparison of Catalyst Systems for C-N and C-O Bond Formation

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Buchwald-Hartwig Amination Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOtBuToluene1001880-95For coupling with primary and secondary amines.[8]
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄t-BuOH1101285-98Effective for a wide range of amines, including anilines.
Copper-Catalyzed C-O Coupling CuI (10 mol%)1,10-Phenanthroline (20 mol%)Cs₂CO₃Toluene1102470-85Ullmann-type reaction for ether formation with phenols.[9]
CuI (5 mol%)Picolinic Acid (10 mol%)K₃PO₄DMSO802475-90Milder conditions for C-O coupling with phenols.[9]
Nickel-Catalyzed Amination NiCl₂(dme) (10 mol%)rac-BINAP (10 mol%)NaOtBuToluene10012-2470-90A cost-effective alternative to palladium for C-N coupling.[10]

Experimental Protocols

The following are generalized experimental protocols for the key functionalization reactions. These should be adapted and optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 3:1 mixture of toluene and ethanol (0.2 M), an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.02 equiv) is then added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.03 equiv) in anhydrous toluene (0.1 M) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100°C in a sealed tube for 18 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.[8]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 4:1 mixture of THF and triethylamine (0.15 M), PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv) are added.[1] The reaction mixture is stirred at room temperature under an argon atmosphere for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Catalyzed C-O Coupling (Ullmann Condensation)

A mixture of this compound (1.0 equiv), the desired phenol (1.5 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene (0.5 M) is heated to 110°C in a sealed tube under an argon atmosphere for 24 hours.[9] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions, providing a visual representation of the mechanistic pathways.

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ + Base PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' + Base PdII_Amide Ar-Pd(II)-NR'R''(L) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Ar-NR'R''

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR'(L)₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR' CuI CuI AlkyneCoord Alkyne Coordination CuI->AlkyneCoord H-C≡CR' + Base CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetal CuAcetylide->CuI to Pd Cycle

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The functionalization of this compound is readily achievable through a variety of well-established palladium- and copper-catalyzed cross-coupling reactions. While specific, optimized conditions for this particular substrate require experimental determination, the catalyst systems and protocols outlined in this guide for analogous aryl iodides provide a robust starting point for methodology development. The choice of catalyst system will ultimately depend on the desired functional group to be installed, with palladium-based catalysts offering high efficiency for C-C and C-N bond formation, and copper-based systems providing a classic and effective route for C-O bond formation. The ongoing development of more active and robust catalysts, including those based on nickel, continues to expand the toolbox available to researchers in the field of drug discovery and development.

References

A Comparative Guide to the Purity Assessment of Commercially Available 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance to ensure the reliability of experimental results and the safety and efficacy of final products. 4-Iodo-3-methylphenol is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with illustrative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable techniques for quality control.

Potential Impurities in this compound

The purity profile of commercially available this compound can be influenced by the synthetic route employed and the subsequent purification processes. A common method for its preparation is the direct iodination of m-cresol. This process can lead to several potential impurities, including:

  • Unreacted Starting Material: Residual m-cresol.

  • Isomeric Impurities: Other iodinated isomers of m-cresol, such as 2-iodo-3-methylphenol, 6-iodo-3-methylphenol, and 2,4-diiodo-3-methylphenol.

  • Related Impurities: Oxidized or polymerized byproducts.

  • Residual Solvents: Solvents used during the reaction and purification steps.

Accurate identification and quantification of these impurities are crucial for a comprehensive purity assessment.

Comparison of Analytical Methods for Purity Determination

Several analytical techniques can be employed for the purity assessment of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established and widely available.Requires reference standards for accurate quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio.Excellent for the analysis of volatile impurities and residual solvents. Provides structural information for impurity identification.May require derivatization for polar compounds like phenols to increase volatility. Risk of thermal degradation for some compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The signal intensity of a nucleus is directly proportional to the number of nuclei, allowing for absolute quantification without the need for a specific reference standard for each impurity.Provides unambiguous structural confirmation and absolute quantification. Non-destructive.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret for mixtures.

Note: The data presented in the table below is for illustrative purposes only and does not represent actual analytical results from any specific commercial supplier.

Illustrative Purity Assessment of this compound from Different Suppliers

Supplier Lot Number Purity by HPLC (%) Purity by GC-MS (%) Purity by qNMR (%) Key Impurities Identified
Supplier A A12399.299.199.3m-cresol (0.3%), 2-iodo-3-methylphenol (0.4%)
Supplier B B45698.598.498.6m-cresol (0.8%), di-iodinated species (0.5%)
Supplier C C78999.899.799.8m-cresol (0.1%), other isomers (<0.1%)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is highly effective for separating this compound from its non-volatile impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 274 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and residual solvents.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like dichloromethane at a concentration of 1-5 mg/mL. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and peak shape of the phenol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity and is excellent for structural elucidation of the main component and any impurities.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard must have a known purity and signals that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6) to completely dissolve both the sample and the internal standard.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.

Visualizing the Workflow and Method Comparison

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_report Final Report Sample Commercial this compound Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Integration Peak Integration & Area Calculation HPLC->Integration GCMS->Integration qNMR->Integration Identification Impurity Identification Integration->Identification Quantification Purity Quantification Integration->Quantification Report Purity Report & Certificate of Analysis Identification->Report Quantification->Report

A generalized workflow for the purity assessment of this compound.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR H_Adv High Resolution for Non-volatiles H_Dis Requires Standards H_Adv->H_Dis G_Adv Volatile Analysis & Structure ID G_Dis Derivatization May Be Needed G_Adv->G_Dis N_Adv Absolute Quantification & Structure Proof N_Dis Lower Sensitivity N_Adv->N_Dis Purity_Goal Purity Assessment Goal Purity_Goal->H_Adv Purity_Goal->G_Adv Purity_Goal->N_Adv

Comparison of key attributes for HPLC, GC-MS, and qNMR in purity analysis.

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control and quantification of known impurities, HPLC is often the method of choice due to its robustness and high resolving power. When the identification of unknown volatile impurities or residual solvents is critical, GC-MS provides invaluable structural information. For an absolute determination of purity without the need for specific impurity standards and for unambiguous structural confirmation, qNMR is the most powerful technique. A comprehensive purity analysis may involve the use of multiple techniques to gain a complete understanding of the impurity profile of commercially available this compound.

References

A Comparative Analysis of 4-Iodo-3-methylphenol: Theoretical Predictions vs. Experimental Realities and a Look at its Bromo-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the theoretical and experimental properties of 4-Iodo-3-methylphenol. In the absence of extensive experimental data for this specific iodophenol, we draw comparisons with its structural analog, 4-Bromo-3-methylphenol, offering insights into the impact of halogen substitution on its physicochemical and potential biological properties. This guide includes detailed experimental protocols and visual workflows to support further research and application.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key theoretical and experimental physicochemical properties of this compound and 4-Bromo-3-methylphenol is presented below. Theoretical values for this compound are largely predicted due to the limited availability of experimental data.

PropertyThis compound (Theoretical/Predicted)This compound (Experimental)4-Bromo-3-methylphenol (Experimental)
Molecular Formula C₇H₇IOC₇H₇IOC₇H₇BrO
Molecular Weight 234.03 g/mol -187.03 g/mol [1]
Melting Point -Off-white to light brown Solid[2]59-61 °C[1]
Boiling Point 276.7±28.0 °C[2]-142-145 °C at 23 mmHg
Density 1.854±0.06 g/cm³[2]--
pKa 9.46±0.18[2]--
Appearance Off-white to light brown Solid[2]Off-white to light brown Solid[2]White to brown powder[1]

Spectroscopic Data Analysis

Note: Due to the lack of specific experimental spectra for this compound in the search results, the following sections on spectroscopic data will be based on general knowledge of the compound class and data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For this compound, one would expect signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The methyl protons would be a singlet around 2.2-2.4 ppm, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the iodine atom would be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to be in the low-frequency region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 234. The isotopic pattern of the molecular ion would be characteristic of an iodine-containing compound. Fragmentation patterns would likely involve the loss of the iodine atom and other characteristic fragments from the aromatic ring.

Potential Biological Activities and Signaling Pathways

Substituted phenols are known to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects. While specific studies on this compound are limited, we can explore potential activities based on related compounds.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[3][4] Phenolic compounds are known to be effective tyrosinase inhibitors. The presence of a halogen substituent on the phenol ring can influence this activity.

Tyrosinase_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Potential inhibition of the tyrosinase pathway by this compound.

Antioxidant Activity and NF-κB Signaling

Phenolic compounds are well-known antioxidants. The NF-κB signaling pathway is a key regulator of inflammation and is often linked to oxidative stress.[5][6][7][8] Antioxidant compounds can modulate this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_dimer p50-p65 (Inactive) IkB->NFkB_dimer Inhibition NFkB_p50 p50 NFkB_p65 p65 NFkB_dimer_active p50-p65 (Active) NFkB_dimer->NFkB_dimer_active Translocation Antioxidant This compound (Potential Antioxidant) Antioxidant->Stimuli Scavenging DNA DNA NFkB_dimer_active->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for the synthesis of this compound and for assessing its potential biological activities.

Synthesis of this compound

This protocol is based on a known procedure for the synthesis of this compound from 4-Amino-3-methylphenol.[2]

Synthesis_Workflow Start 4-Amino-3-methylphenol Step1 Dissolve in THF Cool to 0°C Start->Step1 Step2 Add 3M HCl Step1->Step2 Step3 Add NaNO₂ solution Stir for 10 min Step2->Step3 Step4 Add KI solution dropwise Stir for 15 min at 0°C Step3->Step4 Step5 Extract with EtOAc Step4->Step5 Step6 Wash with water and brine Step5->Step6 Step7 Concentrate under reduced pressure Step6->Step7 Step8 Purify by silica gel column chromatography Step7->Step8 End This compound Step8->End

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve 4-Amino-3-methylphenol (10 g, 81 mmol) in THF (45 mL) in a flask and cool the mixture to 0°C in an ice bath.[2]

  • Slowly add 3M HCl (35 mL) to the stirred solution.[2]

  • Add a solution of NaNO₂ (6.1 g, 89 mmol) in water and continue stirring for 10 minutes.[2]

  • Add an aqueous solution of potassium iodide (53.89 g, 166 mmol) dropwise to the reaction mixture while maintaining the temperature at 0°C. Continue stirring for 15 minutes.[2]

  • After the reaction is complete, extract the mixture with ethyl acetate (EtOAc).[2]

  • Wash the organic layer sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 10% EtOAc in hexane) to afford pure this compound.[2]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[9][10][11][12]

DPPH_Assay_Workflow Start Prepare DPPH solution in methanol Step2 Mix DPPH solution with test sample Start->Step2 Step1 Prepare test sample solutions (this compound) at various concentrations Step1->Step2 Step3 Incubate in the dark at room temperature Step2->Step3 Step4 Measure absorbance at ~517 nm Step3->Step4 End Calculate % inhibition Step4->End

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[9]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test sample at different concentrations to the wells.

    • For the control, add the solvent instead of the test sample.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Mushroom Tyrosinase Inhibition Assay

This assay is commonly used to screen for tyrosinase inhibitors.[13][14][15][16]

Tyrosinase_Assay_Workflow Start Prepare mushroom tyrosinase solution Step3 Mix tyrosinase, buffer, and test sample Start->Step3 Step1 Prepare L-DOPA (substrate) solution Step5 Add L-DOPA to initiate reaction Step1->Step5 Step2 Prepare test sample solutions (this compound) Step2->Step3 Step4 Pre-incubate Step3->Step4 Step4->Step5 Step6 Monitor dopachrome formation (absorbance at ~475 nm) Step5->Step6 End Calculate % inhibition Step6->End

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).[16]

    • Prepare a solution of L-DOPA (substrate) in the same buffer.[16]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.[16]

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution and the test sample at different concentrations to each well.

    • For the control, add the solvent instead of the test sample.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a few minutes.[14]

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at approximately 475 nm at different time intervals to determine the rate of dopachrome formation.[16]

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the rate of reaction in the absence of the inhibitor and Rate_sample is the rate of reaction in the presence of the inhibitor.

Conclusion

This compound presents an interesting scaffold for chemical and biological exploration. While a comprehensive experimental profile is yet to be established, theoretical predictions and comparisons with its bromo-analog, 4-Bromo-3-methylphenol, provide a solid foundation for future research. The provided experimental protocols for synthesis and biological evaluation offer a practical starting point for investigators to unravel the full potential of this and related halogenated phenols. Further studies are warranted to experimentally validate the predicted properties and to explore the therapeutic applications of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-Iodo-3-methylphenol are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Always handle this chemical within a chemical fume hood.[1]

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Neoprene gloves).[4] Contaminated gloves should be replaced immediately.
Eye/Face Protection Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin and Body Protection Wear a lab coat, flame-retardant antistatic protective clothing, and an apron as needed to prevent skin contact.[4]
Respiratory Protection If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Control personal contact by using the prescribed PPE.[4]

  • Use dry clean-up procedures to avoid generating dust.[4][6]

  • Sweep up the material and place it into a suitable, labeled container for waste disposal.[1][4]

Major Spills:

  • Evacuate the area and move upwind.[4][6]

  • Alert emergency responders and inform them of the location and nature of the hazard.[4][6]

  • Prevent the spillage from entering drains or waterways.[5][6]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process to ensure safety and environmental protection. Do not dispose of this chemical down the drain or in regular trash.[5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and properly sealed hazardous waste container.[7]

    • Do not mix with other waste streams to avoid potentially reactive mixtures.[7]

  • Labeling:

    • Clearly label the hazardous waste container with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate quantity.[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[7]

    • Ensure the storage area is cool, dry, and well-ventilated.[3]

    • Keep containers tightly closed when not in use.[7]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Complete any required hazardous material pickup request forms.[7]

  • Final Disposal:

    • The chemical waste will be transported to an approved waste disposal plant for proper treatment and disposal in accordance with local, state, and federal regulations.[1][6]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

Proper Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal and Label Container 'HAZARDOUS WASTE' C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Transport to an Approved Waste Disposal Facility F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Iodo-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Iodo-3-methylphenol are paramount for laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for its safe use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated phenol and should be handled with care. Based on data for similar compounds, it is expected to be toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3]

Summary of Personal Protective Equipment (PPE) Requirements:

PPE CategoryMinimum RequirementRecommended for Splash Hazard
Eye/Face Protection Safety glasses with side shieldsChemical safety goggles and/or a face shield
Hand Protection Double-layered nitrile gloves (8mil or thicker)Butyl rubber, neoprene, or Viton gloves
Body Protection Fully buttoned laboratory coat and closed-toe shoesChemical-resistant apron over a lab coat
Respiratory Protection Use in a certified chemical fume hoodNot generally required if handled in a fume hood

Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most accurate and up-to-date information.

Operational Plan: Safe Handling Protocol
  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4] Ensure that an emergency eyewash station and safety shower are readily accessible within a 10-second travel distance.[5]

  • Administrative Controls : Never work alone when handling this chemical.[5] Ensure all personnel are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing and Dispensing : Handle the solid material carefully to avoid generating dust.[6] If the compound is a solid, dispense it in a fume hood.

  • Solution Preparation : When preparing solutions, add the this compound to the solvent slowly.

  • Heating : Avoid heating the compound unless necessary. If heating is required, do so in a well-ventilated fume hood and away from ignition sources.[4][7]

  • Centrifugation : If centrifugation is necessary, use sealed safety cups to prevent aerosol formation.[4]

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[2][8] Protect from light.[4][8]

Emergency Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[1][7] Rinse the affected skin with copious amounts of water for at least 15-20 minutes.[7][9] Polyethylene glycol (PEG 300 or 400) can be used to wipe the affected area.[5][10] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air.[1][2][9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[1][2] Seek immediate medical attention.[1][2]
Spill For small spills, absorb the material with an inert absorbent like vermiculite or sand.[10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]
Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11]

  • Waste Segregation : Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.[11] Do not mix with non-halogenated waste.[11]

  • Container Management : Use a chemically resistant, leak-proof container with a secure lid.[11][12] The container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate percentages.[11]

  • Storage of Waste : Keep the waste container closed at all times, except when adding waste.[11][12] Store the container in a designated satellite accumulation area.

  • Final Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS and SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh and Dispense prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 Proceed to Disposal emergency In Case of Spill or Exposure Follow Emergency Procedures handle2->emergency disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.